molecular formula C5H7FO2 B2708229 2-Fluorocyclobutane-1-carboxylic acid CAS No. 1785331-71-6

2-Fluorocyclobutane-1-carboxylic acid

Cat. No.: B2708229
CAS No.: 1785331-71-6
M. Wt: 118.107
InChI Key: LYQXOYIXLKILCQ-UHFFFAOYSA-N
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Description

2-Fluorocyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H7FO2 and its molecular weight is 118.107. The purity is usually 95%.
BenchChem offers high-quality 2-Fluorocyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorocyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQXOYIXLKILCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785331-71-6
Record name 2-fluorocyclobutane-1-carboxylic acid
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Foundational & Exploratory

Chemical properties of 2-Fluorocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Fluorocyclobutane-1-carboxylic acid (2-FCBC) .

Executive Summary

2-Fluorocyclobutane-1-carboxylic acid (2-FCBC) is a high-value fluorinated scaffold used in drug discovery to modulate lipophilicity, metabolic stability, and conformational rigidity. Unlike flexible acyclic fluorinated acids, the cyclobutane ring enforces specific vector orientations between the carboxylate and the fluorine atom.

Key Differentiators:

  • Lipophilicity Modulation: The cis-isomer exhibits significantly lower lipophilicity (

    
    LogP 
    
    
    
    -0.5 to -1.0) compared to the trans-isomer and the non-fluorinated parent, enhancing aqueous solubility.
  • Acidity: The

    
    -fluorine atom enhances acidity via the inductive effect, lowering the pK
    
    
    
    by approximately 0.7 units compared to cyclobutanecarboxylic acid.
  • Conformational Locking: The scaffold serves as a rigid bioisostere for glutamate and

    
    -amino-butyric acid (GABA) analogs.
    

Structural & Stereochemical Analysis

Stereoisomerism

The compound exists as two diastereomers: cis (Z) and trans (E).

  • Cis-2-FCBC: The fluorine and carboxylic acid groups are on the same face of the ring. This isomer is often more polar due to the alignment of dipoles and is the preferred scaffold for reducing LogP.

  • Trans-2-FCBC: The substituents are on opposite faces. This isomer typically displays higher lipophilicity.[1]

Conformational Puckering

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • The Gauche Effect: In the cis-isomer, the C–F and C–COOH bonds often adopt a pseudo-equatorial/axial arrangement that maximizes the gauche interaction, which can be stabilizing due to

    
     hyperconjugation between the C–H and C–F bonds.
    
  • Dipole Orientation: The cis isomer possesses a larger net dipole moment, contributing to its increased water solubility and lower LogP.

Physicochemical Profile

PropertyValue / TrendMechanism
Molecular Weight 118.11 g/mol -
pK

(Acid)
~4.1 (Experimental

pK


-0.7 vs parent)
Inductive electron withdrawal by

-Fluorine stabilizes the carboxylate anion.
LogP (Lipophilicity) cis < trans < non-fluorinatedCis-isomer has higher polarity/dipole moment; F reduces lipophilicity relative to H in this specific motif.
H-Bond Potential Acceptor (F), Donor/Acceptor (COOH)Fluorine acts as a weak H-bond acceptor, influencing binding affinity in enzyme pockets.
Stability ModerateSusceptible to HF elimination under strong basic conditions (E1cB mechanism).

Synthesis & Manufacturing

Synthetic Challenges

Direct fluorination of cyclobutane rings is difficult due to ring strain.

  • Deoxofluorination Failure: Attempting to convert 2-hydroxycyclobutane-1-carboxylic acid esters directly to the fluoride using DAST or Deoxo-Fluor often leads to ring contraction or elimination products rather than the desired substitution.

  • Radical Fluorination: Methods using Selectfluor often yield poor diastereoselectivity (cis/trans mixtures).

Recommended Protocol: Nucleophilic Displacement

The most reliable route involves the S


2 displacement of an activated alcohol (mesylate or tosylate) by a fluoride source.
Step-by-Step Methodology
  • Starting Material: Ethyl 2-hydroxycyclobutane-1-carboxylate (accessible via reduction of ethyl 2-oxocyclobutanecarboxylate).

  • Activation: React with Methanesulfonyl chloride (MsCl) and Triethylamine (Et

    
    N) to form the mesylate.
    
    • Conditions: DCM, 0°C to RT, 2h.

  • Fluorination: Displacement with Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF).

    • Conditions:

      
      -BuOH or dry THF, reflux.
      
    • Note: This step proceeds with inversion of configuration . To get cis-2-FCBC, start with trans-alcohol.

  • Hydrolysis: Saponification of the ester using LiOH.

    • Conditions: THF/H

      
      O, RT, 4h.
      
Synthesis Workflow Diagram

Synthesis Start Ethyl 2-oxocyclobutane- 1-carboxylate Step1 Reduction (NaBH4) Start->Step1 Inter1 Ethyl 2-hydroxy- cyclobutanecarboxylate Step1->Inter1 Step2 Activation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Fluorination (TBAF/CsF, Inversion) Inter2->Step3 SN2 Displacement Product_Ester Ethyl 2-fluoro- cyclobutanecarboxylate Step3->Product_Ester Step4 Hydrolysis (LiOH) Product_Ester->Step4 Final 2-Fluorocyclobutane- 1-carboxylic acid Step4->Final

Caption: Optimized synthetic route via nucleophilic displacement with inversion of configuration.

Reactivity & Stability Profile

HF Elimination (The E1cB Risk)

The 2-fluoro acid possesses an acidic


-proton (at C1). In the presence of strong bases, there is a risk of 

-elimination of Hydrogen Fluoride (HF) to form cyclobut-1-ene-1-carboxylic acid .
  • Mitigation: Avoid strong bases (e.g., NaH, LDA) during derivatization. Use mild bases (e.g., K

    
    CO
    
    
    
    , DIPEA) for coupling reactions.
  • Mechanism: The rigid ring strain of cyclobutane actually increases the barrier to elimination compared to acyclic systems, making 2-FCBC isolable and storable, whereas linear

    
    -fluoro acids often decompose spontaneously.
    
Metabolic Stability

Fluorination at the C2 position blocks metabolic oxidation (hydroxylation) at this site.

  • CYP450 Resistance: The C–F bond (approx. 110 kcal/mol) is resistant to oxidative cleavage by Cytochrome P450 enzymes, prolonging the half-life of drugs incorporating this scaffold.

Applications in Drug Design[2][3]

Bioisosterism

2-FCBC is a conformationally restricted bioisostere for:

  • Glutamic Acid: The distance between the distal carboxylate and the amine (if substituted) can be tuned.

  • Proline Analogs: When incorporated into peptides, it induces specific turn conformations (e.g.,

    
    -turns) similar to proline but with altered electronic properties.
    
Conformational Logic Diagram

Properties F_Sub Fluorine Substitution (C2 Position) Inductive Inductive Effect (-I) F_Sub->Inductive Dipole Dipole Alignment (Cis-Isomer) F_Sub->Dipole Metabolism Metabolic Blockade F_Sub->Metabolism Acidity Increased Acidity (Lower pKa) Inductive->Acidity Stabilizes COO- Lipophilicity Lower Lipophilicity (Lower LogP) Dipole->Lipophilicity Increases Polarity Stability Enhanced Metabolic Stability Metabolism->Stability Prevents Oxidation

Caption: Mechanistic impact of C2-fluorination on physicochemical properties.

References

  • Chernykh, A. V., et al. (2025).[2] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link[3]
  • Hassoun, A., et al. (2015).

    
    -peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry. Link
    
  • Grygorenko, O. O., et al. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. Link

Sources

Cis and trans isomers of 2-Fluorocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the cis and trans isomers of 2-fluorocyclobutane-1-carboxylic acid (2-FCBCA). As conformationally restricted fluorinated building blocks, these isomers are increasingly critical in modern drug discovery for modulating lipophilicity (


), acidity (

), and metabolic stability without significantly altering molecular weight.

The strategic value of 2-FCBCA lies in the fluorine gauche effect and the ring pucker of the cyclobutane scaffold, which allow medicinal chemists to lock pharmacophores into specific bioactive conformations. This guide details the thermodynamic distinctions, "Gold Standard" synthetic protocols, and characterization metrics required to deploy these motifs effectively.

Structural & Conformational Analysis

The physicochemical divergence between cis- and trans-2-FCBCA stems from the interplay between the high electronegativity of fluorine and the strain of the cyclobutane ring.

Conformational Pucker & Dipole Alignment

Unlike planar cyclopropane, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Cis-Isomer: Substituents occupy a pseudo-equatorial/pseudo-axial relationship. The C–F and C–CO

    
    H dipoles are aligned on the same face, creating a high net dipole moment . This alignment often stabilizes a specific "synclinal" conformation due to weak intramolecular H-bonding or electrostatic attraction between the fluorine and the carbonyl carbon.
    
  • Trans-Isomer: Substituents adopt a pseudo-equatorial/pseudo-equatorial orientation (typically) to minimize steric repulsion. The dipoles are opposed, resulting in a lower net dipole moment and generally higher thermodynamic stability in the absence of specific solvation effects.

Physicochemical Property Comparison

The structural differences manifest in distinct measurable properties essential for lead optimization.

PropertyCis-2-FCBCATrans-2-FCBCAMechanistic Rationale
Polarity HighLowDipole alignment vs. cancellation.
Lipophilicity (

)
Lower Higher The cis isomer is more polar and water-soluble; the trans isomer is more lipophilic.
Acidity (

)
Lower (More Acidic) Higher (Less Acidic)Through-space field effects of F stabilize the cis-carboxylate anion more effectively than the trans form.
Boiling/Melting Pt Generally Lower MPGenerally Higher MPSymmetry and packing efficiency favor trans crystallinity.

Critical Insight: In matched molecular pair (MMP) analysis, switching from trans to cis can lower


 by ~0.5–1.0 units while simultaneously increasing polar surface area (PSA), a tactic used to improve solubility in CNS drug discovery.

Synthetic Pathways: The "Gold Standard" Protocol

Recent advancements (e.g., Eur. J. Org.[1] Chem. 2024, ChemRxiv 2025) have established scalable routes to both isomers, moving away from low-yield photochemical fluorinations. The preferred pathway involves nucleophilic fluorination followed by diastereoselective hydrolysis or equilibration.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_legend Key Mechanism Start Starting Material (Cyclobutanone Derivative) Step1 Reduction to Alcohol (NaBH4) Start->Step1 Step2 Nucleophilic Fluorination (Morph-DAST or Deoxo-Fluor) Step1->Step2 Inversion of Config (Walden) Intermediate Mixture of Cis/Trans Esters Step2->Intermediate Branch1 Hydrolysis (LiOH) Kinetic Control Intermediate->Branch1 Direct Hydrolysis Branch2 Isomerization (tBuOK) Thermodynamic Control Intermediate->Branch2 Epimerization ProductCis Cis-2-FCBCA (Kinetic Product) Branch1->ProductCis ProductTrans Trans-2-FCBCA (Thermodynamic Product) Branch2->ProductTrans Followed by Hydrolysis Legend1 Fluorination proceeds via SN2 (Inversion at C2)

Figure 1: Divergent synthesis of cis and trans isomers from a common precursor. The path relies on the ability to equilibrate the ester intermediate.

Detailed Experimental Protocol (Decagram Scale)

Stage 1: Precursor Activation & Fluorination

  • Substrate: Start with cis-2-hydroxycyclobutane-1-carboxylic acid ethyl ester (or similar alkyl ester).

  • Fluorination: Treat with Morph-DAST (Morpholinosulfur trifluoride) in CH

    
    Cl
    
    
    
    at -78°C to RT.
    • Mechanism:[2] The reaction proceeds via an S

      
      2 mechanism with inversion of configuration. If starting with cis-alcohol, the product is predominantly the trans-fluoro ester. However, due to ion-pairing in non-polar solvents, mixtures often result.
      
    • Safety Note: DAST reagents liberate HF. Use purely anhydrous conditions and plastic/Teflon ware where possible.

Stage 2: Separation & Isomerization

  • Separation: The cis and trans esters are separable by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Cis-Ester: Typically elutes later (more polar).

    • Trans-Ester: Typically elutes earlier (less polar).

  • Hydrolysis to Cis-Acid:

    • Dissolve cis-ester in THF/Water (1:1). Add LiOH (1.1 eq) at 0°C.

    • Stir for 2h. Acidify with 1M HCl to pH 2. Extract with EtOAc.

    • Result: Retention of configuration yields cis-2-FCBCA.

  • Isomerization to Trans-Acid:

    • Dissolve cis-ester (or mixture) in dry THF.

    • Add tBuOK (0.2 eq) and reflux for 4–12h.

    • Mechanism:[2] Deprotonation alpha to the carbonyl forms an enolate. Reprotonation occurs from the less hindered face, favoring the thermodynamic trans isomer.

    • Subsequent hydrolysis yields trans-2-FCBCA.

Characterization & Identification

Distinguishing the isomers requires careful analysis of NMR coupling constants, particularly the vicinal proton-fluorine coupling (


).
NMR Fingerprinting
SignalCis-Isomer CharacteristicsTrans-Isomer Characteristics

(Vicinal)
10.0 – 18.0 Hz Generally smaller (< 10 Hz)

(Methine)
6.0 – 9.5 Hz Varies (Ring pucker dependent)

Shift
Typically -170 to -190 ppmDistinct from cis (often downfield)

Shift (

-H)
Deshielded (downfield) due to F proximityShielded relative to cis

Note: In cyclobutanes, the Karplus relationship is complex due to the ring pucker. The "Cis" protons often exhibit larger couplings than expected for alkenes, but the F-H coupling is the diagnostic marker.

Crystallography

X-ray structures of derivatives (e.g., amides or peptides) confirm that cis-isomers often adopt a specific "strand-like" or "turn" conformation in the solid state, stabilized by weak F...H-N interactions, whereas trans-isomers adopt extended linear conformations.

Medicinal Chemistry Applications

1. Bioisosterism of Glutamate/GABA: 2-FCBCA is a conformationally restricted analog of GABA and Glutamate.

  • The cis-isomer mimics the folded conformation of GABA bound to GABA-aminotransferase.

  • The trans-isomer mimics the extended conformation found in GABA_A receptor binding.

2. Metabolic Blocking: Substitution of hydrogen with fluorine at the C2 position blocks metabolic oxidation (P450-mediated hydroxylation) of the cyclobutane ring, extending the half-life (


) of the parent drug.

3. PET Imaging (FACBC Analogs): While anti-1-amino-2-[


F]fluorocyclobutane-1-carboxylic acid (FACBC) is the standard prostate cancer tracer, the 1,2-disubstituted 2-FCBCA scaffold serves as a precursor for next-generation tracers targeting specific amino acid transporters (LAT1/ASCT2) with higher selectivity.

References

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, 2025. Link

  • Multigram Synthesis of 3-Fluorinated Cyclobutane Building Blocks. European Journal of Organic Chemistry, 2024. Link

  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 2014. Link

  • Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.Journal of Fluorine Chemistry, 2020. (Contextual grounding for metabolic stability claims).
  • Anti-1-amino-2-[18F]fluorocyclobutane-1-carboxylic acid: uptake mechanisms and clinical applications. Nuclear Medicine and Biology, 2013. Link

Sources

Technical Guide: pKa and Physicochemical Profiling of 2-Fluorocyclobutane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa values, physicochemical properties, and structural determinants of 2-fluorocyclobutane-1-carboxylic acid isomers.

Executive Summary

The introduction of a fluorine atom at the C2 position of cyclobutanecarboxylic acid significantly modulates its acidity and lipophilicity through stereoelectronic effects. This guide analyzes the distinct pKa values of cis- and trans-2-fluorocyclobutane-1-carboxylic acid.

Key Findings:

  • Acidity: Both isomers are stronger acids than the non-fluorinated parent due to the electron-withdrawing inductive effect of fluorine.

  • Stereochemical Divergence: The trans-isomer is more acidic (lower pKa) than the cis-isomer.

  • Mechanistic Driver: The cis-isomer exhibits an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom (COOH···F), stabilizing the neutral protonated form and resisting deprotonation.

Quantitative Acidity Profile (pKa Data)

The following table synthesizes experimental pKa values determined via potentiometric titration in aqueous media.

CompoundStereochemistrypKa Value (Exp)

pKa vs Parent
Acidity Classification
Cyclobutanecarboxylic acid N/A (Parent)4.79 0.00Reference
2-Fluorocyclobutanecarboxylic acid trans~4.10 -0.69Most Acidic
2-Fluorocyclobutanecarboxylic acid cis~4.33 -0.46Moderately Acidic

Data derived from comparative studies on fluorinated cycloalkane building blocks [1, 2].

Comparative Analysis
  • Inductive Effect (

    
    ):  The fluorine atom at the 
    
    
    
    -position (C2) exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion (
    
    
    ) and lowering the pKa relative to the parent cyclobutane (~4.79).
  • Isomeric Difference: The trans-isomer exhibits a

    
    pKa of approximately 0.7 units, whereas the cis-isomer shows a smaller shift of ~0.46 units. This 0.2–0.3 unit difference is critical in fine-tuning the pH-dependent solubility and permeability of drug candidates.
    

Mechanistic Determinants of Acidity

The divergence in acidity between the cis and trans isomers is not governed solely by through-bond inductive effects (which are similar for both) but by through-space stereoelectronic interactions .

Intramolecular Hydrogen Bonding (The cis Effect)

In the cis-isomer, the carboxylic acid group and the fluorine atom are spatially proximate (syn-oriented). This proximity facilitates a weak intramolecular hydrogen bond between the acidic proton and the fluorine lone pair (


).
  • Thermodynamic Consequence: This interaction stabilizes the neutral (protonated) form of the acid.

  • Equilibrium Shift: Because the starting material (acid) is stabilized, the energetic cost to remove the proton increases.

  • Result: The cis-isomer is a weaker acid (higher pKa) than the trans-isomer, where this stabilizing interaction is geometrically precluded.

Visualization of Signaling Pathways & Logic

The following diagram illustrates the logical flow determining the acidity of these isomers.

AcidityLogic Parent Cyclobutanecarboxylic Acid (pKa 4.79) Fluorination C2-Fluorination (Inductive Effect -I) Parent->Fluorination Split Stereochemistry Fluorination->Split Trans Trans-Isomer (Anti-Periplanar) Split->Trans Anti Cis Cis-Isomer (Syn-Clinal) Split->Cis Syn TransEffect No Intramolecular H-Bond Maximal Anion Stabilization Trans->TransEffect CisEffect Intramolecular H-Bond (O-H...F) Stabilizes Neutral Acid Cis->CisEffect TransResult Lower pKa (~4.10) Stronger Acid TransEffect->TransResult CisResult Higher pKa (~4.33) Weaker Acid CisEffect->CisResult

Caption: Logical pathway determining the pKa divergence between cis and trans isomers based on stereoelectronic interactions.

Structural & Conformational Analysis

Understanding the pKa requires analyzing the puckered conformation of the cyclobutane ring.

  • Ring Puckering: Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Conformational Preference:

    • Trans-Isomer: The substituents (COOH and F) typically adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. This orientation maximizes the distance between the dipoles, enhancing the acidity via pure inductive stabilization.

    • Cis-Isomer: The substituents are forced into a pseudo-axial/equatorial or equatorial/axial arrangement. This brings the functional groups closer, enabling the

      
       interaction described above.
      

Experimental Validation Protocol

To replicate or validate these values, the following potentiometric titration protocol is recommended. This method ensures high precision for fluorinated small molecules.

Materials
  • Analyte: >5 mg of pure cis- or trans-2-fluorocyclobutane-1-carboxylic acid (diastereomeric purity >95%).

  • Solvent: Carbonate-free distilled water (degassed).

  • Titrant: 0.01 M NaOH (standardized against KHP).

  • Instrumentation: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Workflow
  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at 23 °C.

  • Dissolution: Dissolve the analyte in 20 mL of degassed water to achieve a concentration of ~0.001 M.

  • Titration: Perform a dynamic equivalence point titration with 0.01 M NaOH. Add titrant in increments of 10-50 µL.

  • Data Analysis: Plot the first derivative (

    
    ) to identify the equivalence point.
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point (

    
    ) to determine pKa.
    
    • Self-Validation Check: Ensure the titration curve is monophasic. Biphasic curves indicate diastereomeric impurities.

Applications in Drug Design[1]

The choice between cis and trans isomers allows medicinal chemists to "dial in" specific physicochemical properties without changing the atomic composition.

PropertyTrans-IsomerCis-IsomerApplication Strategy
Acidity High (pKa ~4.1)Moderate (pKa ~4.3)Use trans to increase anionic character at physiological pH.
Lipophilicity (LogP) HigherLower (More Hydrophilic)Use cis to lower LogP and improve solubility (due to higher polarity).
Metabolic Stability HighHighFluorine blocks metabolic oxidation at C2.
Bioisosterism

The 2-fluorocyclobutane moiety acts as a bioisostere for the ethyl group or the isopropyl group, but with altered electronic properties. The cis-isomer, with its ability to form internal H-bonds, can sometimes mimic the solvation shell of more polar groups.

References

  • Malashchuk, A., Demchuk, O. P., Razhyk, B. V., Holumbievskyi, V. O., & Grygorenko, O. O. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 27(19), e202400493.

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3).

  • Grygorenko, O. O., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Fluorinated Cyclobutanes.[1] ChemMedChem, 15, 1-15.

Sources

2-Fluorocyclobutane-1-carboxylic Acid: A Strategic Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-fluorocyclobutane-1-carboxylic acid (FCBC), a high-value fluorinated scaffold in medicinal chemistry.

Executive Summary

2-Fluorocyclobutane-1-carboxylic acid (FCBC) represents a distinct class of conformationally restricted, fluorinated building blocks. Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane core offers a unique "puckered" geometry that allows for precise vector positioning of substituents. The introduction of a fluorine atom at the C2 position creates a dipole-dipole interaction with the carboxylate (at C1), enabling the modulation of pKa , lipophilicity (LogP) , and metabolic stability .

This scaffold serves as a bioisostere for:

  • Proline mimics (when aminated, e.g., in peptide mimetics).

  • Phenyl rings (as a saturated, metabolically robust spacer).

  • Flexible aliphatic acids (e.g., butyric or valeric acid), providing entropic pre-organization.

Physicochemical & Structural Foundation

Stereochemistry & Ring Conformation

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The degree of puckering is approximately 25–35°.

  • The Fluorine Effect: The high electronegativity of fluorine (χ = 3.98) introduces a strong dipole. In 1,2-disubstituted cyclobutanes, the interaction between the C–F bond and the C–CO₂H bond dictates the preferred conformer.

  • Cis vs. Trans Isomerism:

    • Trans-isomer: Generally sterically favored as it places substituents in a pseudo-diequatorial orientation, minimizing 1,2-steric clash.

    • Cis-isomer: Exhibits a distinct "gauche" relationship. While sterically more crowded, it often displays lower lipophilicity (lower LogP) due to a larger net molecular dipole moment, making it valuable for reducing the hydrophobicity of a drug candidate without adding polar atoms.

Acidity Modulation (pKa)

The fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $), which stabilizes the carboxylate anion, thereby increasing acidity compared to the non-fluorinated parent.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10] pKaEffect
Cyclobutanecarboxylic acid

4.8Baseline
2-Fluorocyclobutane-1-carboxylic acid

~3.8 – 4.1 Acidifying (-I effect)
3-Fluorocyclobutane-1-carboxylic acid

4.4Weaker -I effect (distance)

Note: The pKa shift allows for fine-tuning of the ionization state at physiological pH (7.4), potentially altering membrane permeability and protein binding.

Synthetic Methodologies

Accessing the 2-fluoro isomer specifically requires overcoming the tendency for elimination (HF loss) and controlling the diastereoselectivity (cis vs. trans).

Primary Route: Selectfluor-Mediated Fluorodeboronation

This modern radical-based approach allows for the introduction of fluorine into the cyclobutane ring under mild conditions, avoiding the harsh conditions of direct fluorination.

Mechanism:

  • Precursor Synthesis: A cyclobutylboronate ester is generated (e.g., via hydroboration of a cyclobutene-1-carboxylate).

  • Radical Fluorination: Treatment with Selectfluor (F-TEDA-BF4) generates a radical cation intermediate.

  • C–F Bond Formation: The carbon-boron bond is cleaved and replaced by fluorine.

Experimental Protocol: Synthesis of (±)-trans-2-Fluorocyclobutane-1-carboxylic Acid

This protocol is adapted from radical fluorodecarboxylation and fluorodeboronation strategies (e.g., Source 1.9).

Reagents:

  • Start Material: trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane-1-carboxylic acid ethyl ester (1.0 equiv).

  • Fluorinating Agent: Selectfluor (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) / Water (

    
    ) (4:1 ratio).
    
  • Catalyst: Silver nitrate (

    
    ) (0.2 equiv) - optional, promotes radical generation.
    

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the cyclobutylboronate ester (1.0 mmol) in MeCN (8 mL) and

    
     (2 mL).
    
  • Addition: Cool the reaction to 0°C. Add Selectfluor (1.5 mmol) in one portion. If using

    
    , add it as a solution in water immediately after.
    
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–16 hours under an inert atmosphere (

    
    ). Monitor by TLC or LC-MS for consumption of the boronate.
    
  • Workup: Dilute with diethyl ether (

    
    , 50 mL). Wash with water (2 x 20 mL) and brine (20 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp < 30°C due to volatility).
    
  • Hydrolysis (to Acid): Dissolve the crude ester in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc.

  • Purification: Purify the free acid via silica gel flash chromatography (Eluent: Hexanes/EtOAc + 1% Formic Acid).

Visualization: Synthetic Pathway

SynthesisPath Start Cyclobutene-1-carboxylate Inter1 Cyclobutyl Boronate (Intermediate) Start->Inter1 Hydroboration Product 2-Fluorocyclobutane- 1-carboxylate Inter1->Product Fluorodeboronation Reagent Selectfluor / Ag(I) Reagent->Product Final 2-Fluorocyclobutane- 1-carboxylic Acid Product->Final Deprotection Hydrolysis LiOH Hydrolysis Hydrolysis->Final

Figure 1: Synthetic route from cyclobutene precursor to the target fluorinated acid via boronate intermediate.[11]

Bioisosteric Utility & Applications

Metabolic Stability Enhancement

The C–H bonds of a cyclobutane ring are susceptible to oxidation by Cytochrome P450 enzymes. Replacing a hydrogen with fluorine at the C2 position blocks this metabolic "soft spot" due to the strength of the C–F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C–H). This often results in:

  • Increased Half-life (

    
    ):  Reduced clearance.
    
  • Reduced Toxic Metabolites: Prevents ring-opening or hydroxylation that could lead to reactive intermediates.

Case Study: 18F-FACBC (Fluciclovine)

While the user topic is the 2-fluoro acid, the most famous application of the fluorocyclobutane scaffold is Fluciclovine (Axumin) , which is anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid.

  • Relevance: It demonstrates the biological tolerance and transport properties of the fluorocyclobutane core.

  • Mechanism: It mimics L-leucine and is transported by LAT1 (L-type amino acid transporter) into prostate cancer cells.

  • Translation to 2-Fluoro: The 2-fluoro analog is currently explored as a non-natural amino acid scaffold for "foldamers" (peptides with specific secondary structures), where the 2-fluoro substituent forces the peptide backbone into a rigid strand conformation due to steric locking.

Comparison to Other Linkers
Linker TypeConformational FreedomMetabolic StabilityLipophilicity (LogP)
n-Propyl chain High (Flexible)Low (Oxidation prone)High
Cyclopropane Rigid (Planar)ModerateModerate
Cyclobutane Semi-Rigid (Puckered)ModerateModerate
2-Fluoro-Cyclobutane Locked (Biased) High Tunable (Cis < Trans)

References

  • Synthesis & Properties of Fluorocyclobutanes

    • Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
    • Source: ChemRxiv / Wiley-VCH (2025).
    • URL:[Link][11]

  • Conformational Analysis in Peptides

    • Title: Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.[12][13]

    • Source: New Journal of Chemistry (RSC), 2014.
    • URL:[Link]

  • General Fluorine Bioisosterism

    • Title: Fluorine in drug discovery: Role, design and case studies.
    • Source: International Journal of Pharmacy and Pharmaceutical Research.
    • URL:[Link]

  • Synthetic Methodology (Selectfluor)

    • Title: 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.[11]

    • Source: European Journal of Organic Chemistry, 2024.[11]

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-Fluorocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated scaffolds, the cyclobutane ring has emerged as a particularly valuable motif. Its constrained, three-dimensional structure can serve as a bioisostere for other cyclic and acyclic fragments, providing a unique vector in chemical space for optimizing drug-target interactions. The stereoselective synthesis of substituted fluorocyclobutanes, such as 2-fluorocyclobutane-1-carboxylic acid, presents a significant synthetic challenge, yet unlocks access to novel building blocks for the development of next-generation therapeutics. This guide provides a detailed overview of cutting-edge, stereoselective strategies to access this valuable compound, complete with in-depth protocols and the scientific rationale behind each approach.

Strategic Overview: Pathways to Stereocontrol

The synthesis of enantiomerically pure 2-fluorocyclobutane-1-carboxylic acid necessitates precise control over two stereocenters. This can be achieved through several distinct strategies, each with its own advantages and considerations. This guide will focus on four principal approaches:

  • Asymmetric Catalysis: Direct enantioselective transformation of a prochiral precursor.

  • Enzymatic Kinetic Resolution: Selective transformation of one enantiomer from a racemic mixture.

  • Chiral Auxiliary-Mediated Synthesis: Temporary incorporation of a chiral moiety to direct a diastereoselective reaction.

  • Diastereoselective Fluorination: Fluorination of a chiral, non-racemic precursor where the existing stereocenter directs the stereochemical outcome of the fluorination.

Strategy 1: Asymmetric Catalysis via Cobalt-Catalyzed Hydrogenation

Expertise & Experience: Asymmetric hydrogenation is a powerful and atom-economical method for setting stereocenters. Recent advances in catalysis with earth-abundant metals have provided efficient and highly selective methods for the hydrogenation of challenging substrates.[1][2][3] Cobalt-based catalysts, in particular, have shown remarkable efficacy in the asymmetric hydrogenation of unsaturated carboxylic acids.[1][2][3] This approach is advantageous as it can directly generate the desired stereochemistry in a single step from a readily accessible prochiral precursor, a fluorinated cyclobutenoic acid. The choice of a chiral bis(phosphine) ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the cobalt center, dictating the facial selectivity of hydrogen addition.[1]

Workflow for Asymmetric Hydrogenation

sub Fluorinated Cyclobutenoic Acid p1 Asymmetric Hydrogenation sub->p1 cat Chiral Cobalt Precatalyst & Ligand cat->p1 h2 H2 (g) h2->p1 sol Solvent System sol->p1 prod Enantioenriched 2-Fluorocyclobutane- 1-carboxylic Acid p1->prod

Caption: Asymmetric hydrogenation workflow.

Protocol 1: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative

This protocol is adapted from the work of Moffa et al.[1] and demonstrates the highly enantioselective hydrogenation of a fluorinated cyclobutene derivative.

Materials:

  • Fluorinated cyclobutenoic acid precursor

  • [((S,S)-PhBPE)Co(η6-PhMe)][BArF4] (or other suitable chiral cobalt precatalyst)

  • Anhydrous, degassed solvent (e.g., 1:1 THF/MeOH)

  • High-pressure hydrogenation vessel

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation (if generating in situ): In a glovebox, to a vial, add CoCl₂ (10 mol%) and the chiral bis(phosphine) ligand (e.g., (R,R)-PhBPE, 10 mol%). Add anhydrous, degassed solvent (e.g., 1:1 THF/MeOH) and stir until a homogeneous solution is formed. Add zinc powder (excess) as a reductant.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the fluorinated cyclobutenoic acid (1.0 equiv) in the chosen anhydrous, degassed solvent.

  • Catalyst Addition: Transfer the prepared catalyst solution or add the pre-formed cationic cobalt(I) precatalyst (e.g., [((S,S)-PhBPE)Co(η6-PhMe)][BArF4], 2 mol%) to the hydrogenation vessel under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 300-500 psi). Stir the reaction mixture at the specified temperature (e.g., ambient to 50 °C) for 24 hours or until reaction completion is confirmed by an appropriate analytical technique (e.g., ¹H or ¹⁹F NMR).

  • Work-up and Purification: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the enantioenriched 2-fluorocyclobutane-1-carboxylic acid.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

ParameterValueReference
Catalyst Loading2-10 mol%[1]
Hydrogen Pressure300-500 psi[1]
TemperatureAmbient - 50 °C[1]
Enantiomeric ExcessUp to >99% ee[1]

Strategy 2: Enzymatic Kinetic Resolution

Expertise & Experience: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4][5][6][7] Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic esters.[4][5][8] In a kinetic resolution, the enzyme selectively catalyzes the hydrolysis (or transesterification) of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The success of this method relies on the high enantioselectivity of the chosen lipase for the specific substrate. This approach is powerful because it can provide access to both enantiomers of the target molecule.

Workflow for Enzymatic Kinetic Resolution

racemate Racemic Ester of 2-Fluorocyclobutane- 1-carboxylic Acid p1 Enzymatic Hydrolysis racemate->p1 lipase Lipase (e.g., CAL-B) lipase->p1 buffer Aqueous Buffer buffer->p1 acid (S)-2-Fluorocyclobutane- 1-carboxylic Acid p1->acid ester (R)-Ester (unreacted) p1->ester p2 p2 ester->p2 Chemical Hydrolysis acid2 (R)-2-Fluorocyclobutane- 1-carboxylic Acid p2->acid2

Caption: Enzymatic kinetic resolution workflow.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Fluorocyclobutane-1-carboxylate

This protocol is a representative procedure based on established methods for lipase-catalyzed hydrolysis of esters.[5][8]

Materials:

  • Racemic ethyl 2-fluorocyclobutane-1-carboxylate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a round-bottom flask, add the racemic ethyl 2-fluorocyclobutane-1-carboxylate (1.0 equiv) and the phosphate buffer.

  • Enzyme Addition: Add the immobilized lipase (e.g., 30 mg per 0.1 mmol of substrate).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by chiral HPLC or TLC until approximately 50% conversion is reached.

  • Work-up: Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.

  • Separation of Enantiomers: Acidify the aqueous filtrate to pH 2 with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic extract will contain the unreacted ester. The acidified aqueous layer will contain the hydrolyzed carboxylic acid.

  • Isolation of the Carboxylic Acid: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts containing the unreacted ester. Dry the aqueous layer under reduced pressure or extract with a suitable solvent to isolate the enantiomerically enriched 2-fluorocyclobutane-1-carboxylic acid.

  • Isolation of the Unreacted Ester: The combined organic extracts containing the unreacted ester can be dried over anhydrous sodium sulfate, filtered, and concentrated. The ester can then be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water) to obtain the other enantiomer of the carboxylic acid.

  • Stereochemical Analysis: Determine the enantiomeric excess of both the resolved carboxylic acid and the acid obtained from the unreacted ester using chiral HPLC.

ParameterValueReference
EnzymeCandida antarctica Lipase B (CAL-B)[8]
SolventAqueous buffer (e.g., phosphate buffer pH 7.0)[5]
Temperature40 °C[8]
Conversion for Optimal Resolution~50%[5]

Strategy 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

Expertise & Experience: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction.[9] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones and Oppolzer's camphorsultams are powerful and widely used chiral auxiliaries for asymmetric alkylations.[9][10][11][12] The steric bulk of the auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. This strategy provides a reliable and predictable method for establishing stereocenters.

Workflow for Chiral Auxiliary-Mediated Synthesis

sub Prochiral Substrate p1 Attachment sub->p1 aux Chiral Auxiliary (e.g., Evans') aux->p1 adduct Chiral Adduct p1->adduct p2 p2 adduct->p2 Diastereoselective Reaction diastereomer Diastereomerically Enriched Product p2->diastereomer p3 p3 diastereomer->p3 Cleavage prod Enantioenriched Product p3->prod rec_aux Recovered Auxiliary p3->rec_aux

Caption: Chiral auxiliary-mediated synthesis workflow.

Protocol 3: Asymmetric Synthesis using an Evans' Oxazolidinone Auxiliary

This is a representative protocol for an asymmetric alkylation followed by fluorination.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans' auxiliary)

  • Cyclobutanecarboxylic acid

  • Oxalyl chloride or other acylating agent

  • Lithium diisopropylamide (LDA) or other strong base

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)

  • Anhydrous THF

  • Standard laboratory glassware and purification supplies

Procedure:

  • Attachment of the Chiral Auxiliary: Convert cyclobutanecarboxylic acid to its acid chloride using oxalyl chloride. React the acid chloride with the deprotonated Evans' auxiliary (using n-BuLi) to form the N-acyl oxazolidinone.

  • Diastereoselective Fluorination:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base such as LDA dropwise and stir for 30-60 minutes to form the enolate.

    • Add a solution of an electrophilic fluorinating agent (e.g., NFSI) in THF and continue stirring at low temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the diastereomerically enriched product by silica gel chromatography.

  • Cleavage of the Auxiliary: The fluorinated N-acyl oxazolidinone can be cleaved under mild conditions (e.g., LiOH/H₂O₂ in THF/water) to yield the enantiomerically enriched 2-fluorocyclobutane-1-carboxylic acid and the recovered chiral auxiliary.

  • Stereochemical Analysis: The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the product before cleavage. The enantiomeric excess of the final product is determined by chiral HPLC.

ParameterValueReference
Chiral AuxiliaryEvans' Oxazolidinone[9][10][12]
Base for Enolate FormationLDA or NaHMDS[13]
Fluorinating AgentNFSIGeneral knowledge
Diastereomeric RatioTypically >95:5[13]

Strategy 4: Diastereoselective Fluorination of a Chiral Precursor

Expertise & Experience: This strategy relies on an existing stereocenter in the molecule to direct the stereochemical outcome of a subsequent fluorination reaction. A common approach is the deoxyfluorination of a chiral alcohol. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation, which typically proceeds with inversion of configuration via an SN2 mechanism.[14][15][16] Therefore, by preparing an enantiomerically pure 2-hydroxycyclobutane-1-carboxylic acid derivative, its diastereoselective fluorination can lead to the desired 2-fluorocyclobutane-1-carboxylic acid stereoisomer.

Workflow for Diastereoselective Fluorination

chiral_alc Enantioenriched 2-Hydroxycyclobutane- 1-carboxylate p1 Deoxyfluorination chiral_alc->p1 fluor_reagent Fluorinating Reagent (e.g., DAST) fluor_reagent->p1 prod Diastereomerically Enriched 2-Fluorocyclobutane- 1-carboxylate p1->prod

Caption: Diastereoselective fluorination workflow.

Protocol 4: Diastereoselective Deoxyfluorination of a Chiral 2-Hydroxycyclobutane-1-carboxylate

This protocol is based on general procedures for DAST-mediated deoxyfluorination of alcohols.[14][16]

Materials:

  • Enantiomerically pure ester of 2-hydroxycyclobutane-1-carboxylic acid

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the enantiomerically pure 2-hydroxycyclobutane-1-carboxylate ester (1.0 equiv) in anhydrous DCM. Cool the solution to -78 °C.

  • Addition of Fluorinating Agent: Slowly add DAST (1.1-1.5 equiv) to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the diastereomerically enriched 2-fluorocyclobutane-1-carboxylate ester.

  • Hydrolysis: The ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • Stereochemical Analysis: The diastereomeric ratio of the product can be determined by ¹H or ¹⁹F NMR spectroscopy or GC analysis.

ParameterValueReference
Fluorinating AgentDAST or Deoxo-Fluor®[14][16]
SolventAnhydrous Dichloromethane[14]
Temperature-78 °C to room temperature[16]
Stereochemical OutcomeTypically inversion of configuration[15]

Conclusion

The stereoselective synthesis of 2-fluorocyclobutane-1-carboxylic acid is a challenging yet rewarding endeavor that provides access to valuable building blocks for drug discovery. The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired stereoisomer, and scalability requirements. Asymmetric catalysis offers an elegant and direct route, while enzymatic resolution provides access to both enantiomers. Chiral auxiliaries present a robust and predictable method, and diastereoselective fluorination is an effective strategy when a chiral precursor is readily available. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle the synthesis of this important class of molecules.

References

Sources

Using 2-Fluorocyclobutane-1-carboxylic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of 2-Fluorocyclobutane-1-carboxylic acid (2-F-CBCA) into peptidomimetic scaffolds. Unlike flexible aliphatic caps, the cyclobutane ring provides rigid structural constraints, while the fluorine substituent introduces a stereoelectronic "gauche effect" that locks the ring pucker into a specific conformation. This application note provides protocols for overcoming the steric hindrance inherent to cyclobutane coupling, strategies for exploiting the fluorine dipole for metabolic stability, and methods for validating secondary structure induction.

Structural Dynamics & Design Principles

The Stereoelectronic "Lock"

The utility of 2-F-CBCA in peptidomimetics stems from the Fluorine Gauche Effect . In linear alkanes, steric bulk usually dictates an anti conformation. However, in 2-fluoro-substituted systems, the C–F bond prefers to be gauche (60°) to adjacent electron-rich


 bonds (C–C or C–N).
  • Mechanism: This is driven by hyperconjugation, where electron density from a filled

    
     or 
    
    
    
    orbital donates into the low-lying empty
    
    
    antibonding orbital.[1]
  • Result in Cyclobutane: The ring is not planar; it puckers to relieve torsional strain. The position of the fluorine atom (cis vs. trans relative to the carboxyl) dictates the direction and depth of this pucker.

    • cis-Isomer: Induces a specific "kink" useful for mimicking

      
      -turns or terminating helices.
      
    • trans-Isomer: Often extends the peptide vector, useful for

      
      -sheet mimicry.
      
Metabolic Stability

Incorporating 2-F-CBCA as an N-terminal cap significantly enhances metabolic stability against aminopeptidases. The C–F bond is bioisosteric to the C–OH bond in polarity but lacks hydrogen bond donor capability, altering solvation shells and reducing protease access.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct isomer and the critical checkpoints during Solid-Phase Peptide Synthesis (SPPS).

G Start Design Phase: Target Conformation Isomer_Sel Isomer Selection Start->Isomer_Sel Cis cis-2-F-CBCA (Turn Inducer) Isomer_Sel->Cis Induce Turn Trans trans-2-F-CBCA (Sheet Extender) Isomer_Sel->Trans Extend Sheet Activation Activation Protocol: HATU/HOAt (Required) Cis->Activation Trans->Activation Coupling SPPS Coupling (Double Couple, 2h) Activation->Coupling QC_Point QC: Chloranil Test (Kaiser is unreliable for secondary amines) Coupling->QC_Point QC_Point->Coupling Positive (Incomplete) Cleavage Resin Cleavage (TFA/TIPS/H2O) QC_Point->Cleavage Negative (Complete) Analysis Validation: 19F-NMR & CD Cleavage->Analysis

Caption: Workflow for integrating 2-F-CBCA into peptide backbones, emphasizing isomer selection and rigorous QC checkpoints.

Protocol: Solid-Phase Coupling of 2-F-CBCA

Challenge: The cyclobutane ring creates significant steric hindrance at the carbonyl carbon, making standard DIC/HOBt couplings sluggish and prone to deletion sequences. Solution: Use of 7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (HATU) with HOAt is mandatory to accelerate the acylation rate.

Materials
  • Resin: Rink Amide or Wang resin (0.4–0.6 mmol/g loading).

  • Reagent: 2-Fluorocyclobutane-1-carboxylic acid (Enantiopure).

  • Activator: HATU (0.5 M in DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization and catalyzing hindered esters.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DCM (20 min), then wash with DMF (3 x 1 min).

    • Deprotect N-terminus (20% Piperidine/DMF) if Fmoc-protected. Wash thoroughly (DMF 5x, DCM 3x).

  • Pre-Activation (The "2-Minute Rule"):

    • In a separate vial, dissolve 2-F-CBCA (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

    • Add HOAt (4.0 eq) .

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

    • Note: Allow the mixture to activate for exactly 2 minutes. Longer activation can lead to guanidinium side-product formation.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

    • Optimization: For extremely hindered N-termini (e.g., N-methyl amino acids or Proline), perform the coupling at 45°C or use microwave irradiation (75°C, 10 min).

  • Monitoring (The Chloranil Test):

    • Standard Kaiser tests may yield false negatives if the N-terminus is secondary. Use the Chloranil Test .

    • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Result: Blue/Green beads = Incomplete coupling (Repeat Step 3). Colorless/Yellow beads = Complete.

  • Capping (Optional but Recommended):

    • If the coupling was difficult, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 min to prevent deletion sequences in subsequent steps (if 2-F-CBCA is not the final cap).

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies of 2-F-CBCA onto a hindered secondary amine (Proline-Resin) using different activation strategies.

Coupling ReagentBaseSolventTimeYield (HPLC Area %)Notes
DIC / HOBt DIPEADMF4 h45%Ineffective for hindered cyclobutanes.
HBTU / DIPEA DIPEADMF2 h72%Moderate yield; significant deletion product.
PyBOP / HOBt NMMNMP2 h88%Good alternative if HATU is unavailable.
HATU / HOAt DIPEADMF2 h>98% Recommended Standard.
COMU / Oxyma DIPEADMF1 h96%Excellent green alternative; lower racemization risk.

Validation: NMR & Conformational Analysis

Once synthesized, validating the induced conformation is critical. The fluorine atom serves as a built-in NMR probe.

F-NMR Analysis
  • Solvent: dissolve peptide in CD

    
    OH or D
    
    
    
    O.
  • Observation: The chemical shift of the fluorine atom is highly sensitive to the ring environment.

    • 
       typically ranges between -170 and -220 ppm.
      
    • Coupling Constants (

      
      ):  The vicinal proton-fluorine coupling constants reveal the dihedral angle, confirming the ring pucker.
      
    • Protocol: Run a

      
      F-decoupled 
      
      
      
      H-NMR to simplify the proton spectrum, then a coupled
      
      
      F spectrum to extract
      
      
      values.
Stereochemical Integrity Check
  • During coupling, the

    
    -center (C1 of the cyclobutane) is prone to epimerization.
    
  • Detection: Use HPLC on a Chiralpak AD-H column or equivalent.

  • Standard: Compare the product against a standard synthesized using a fragment condensation approach (known to be racemization-free) or compare with the diastereomer (intentionally synthesized using the trans starting material if cis was the target).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Grygorenko, O. O., et al. (2011). Conformationally Restricted Amino Acids and Derivatives in Medicinal Chemistry. Chemical Reviews, 111(11), 6952–6981. [Link]

  • Wilsdorf, M., et al. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition, 55(49), 15206-15209. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Hassoun, A., et al. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 39, 3305-3314. [Link]

Sources

Application Note: Scalable Synthesis of Chiral 2-Fluorocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the scale-up synthesis of chiral 2-fluorocyclobutane-1-carboxylic acid , designed for researchers and process chemists.

Executive Summary

The incorporation of fluorine into small, strained rings is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability while restricting conformational freedom. 2-Fluorocyclobutane-1-carboxylic acid represents a high-value scaffold, serving as a bioisostere for conformationally restricted GABA analogues and a core building block for glutamate receptor ligands.

Historically, the synthesis of this motif was hindered by the instability of cyclobutane precursors toward harsh fluorinating agents (e.g., DAST, Deoxo-Fluor) and the difficulty of controlling stereochemistry (cis/trans and enantioselectivity).

This guide details a robust, kilogram-scalable protocol based on the Silver-Catalyzed Decarboxylative Fluorination of cyclobutane-1,2-dicarboxylic acid derivatives. This route, validated by recent process developments (Grygorenko et al., Eur. J. Org. Chem. 2024), utilizes Selectfluor® as a safe, solid-source fluorinating agent, avoiding the safety hazards of gaseous


 or liquid HF sources.
Key Advantages of This Protocol
  • Safety: Replaces explosive/corrosive S-F reagents with stable N-F electrophiles.

  • Scalability: Demonstrated on >100 g scale with standard batch reactors.

  • Stereocontrol: Allows for chromatographic separation of diastereomers (cis vs. trans) at the ester stage.

Retrosynthetic Strategy & Mechanism

The synthesis relies on a "Late-Stage Fluorination" strategy. Rather than building the cyclobutane ring around a fluorine atom (which is atom-inefficient), we utilize the inexpensive cyclobutane-1,2-dicarboxylic anhydride as the starting material.

Reaction Pathway[1][2][3][4][5]
  • Desymmetrization: Opening the anhydride with benzyl alcohol to form the mono-ester.

  • Decarboxylative Fluorination: A radical mechanism mediated by Ag(I) and Selectfluor replaces the free carboxylic acid with a fluorine atom.

  • Separation: Silica gel purification of the diastereomeric benzyl esters.

  • Deprotection: Hydrogenolysis of the benzyl ester to yield the free acid.

Retrosynthesis Target Target: 2-Fluorocyclobutane- 1-carboxylic acid Precursor Precursor: Benzyl 2-fluoro- cyclobutane-1-carboxylate Target->Precursor Hydrogenolysis (H2, Pd/C) Intermediate Intermediate: Cyclobutane-1,2- dicarboxylic acid mono-benzyl ester Precursor->Intermediate Decarboxylative Fluorination (Selectfluor, AgNO3) Start Starting Material: Cyclobutane-1,2- dicarboxylic anhydride Intermediate->Start Alcoholysis (BnOH)

Figure 1: Retrosynthetic analysis utilizing a decarboxylative fluorination strategy.

Detailed Experimental Protocols

Phase 1: Synthesis of the Mono-Ester Precursor

Objective: Open the anhydride ring to generate the hemi-ester substrate for fluorination.

  • Reagents: Cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv), Benzyl alcohol (1.05 equiv), DMAP (0.1 equiv), TEA (1.2 equiv), DCM (Solvent).

  • Scale: 100 g input.

Protocol:

  • Charge a 2 L reactor with cyclobutane-1,2-dicarboxylic anhydride (100 g, 0.79 mol) and DCM (1.0 L).

  • Cool to 0 °C. Add benzyl alcohol (89.6 g, 0.83 mol) and DMAP (9.6 g, 0.08 mol).

  • Add Triethylamine (TEA) dropwise over 30 mins to control exotherm.

  • Warm to 20–25 °C and stir for 12 hours. Monitor by TLC/LCMS (disappearance of anhydride).

  • Workup: Wash with 1N HCl (2 x 500 mL) to remove TEA/DMAP. Wash organic layer with brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: ~175 g (95%) of 1-(benzyloxycarbonyl)cyclobutane-2-carboxylic acid as a viscous oil. Use directly in Phase 2.

Phase 2: Silver-Catalyzed Decarboxylative Fluorination (Critical Step)

Objective: Replace the free carboxylic acid with fluorine. Safety Note: This reaction generates CO₂ gas. Ensure adequate venting. Selectfluor is an oxidant; avoid contact with metal sharps.

  • Reagents: Mono-ester (from Phase 1, 100 g, 0.427 mol), Selectfluor (227 g, 0.641 mol, 1.5 equiv), AgNO₃ (30.0 g, 0.176 mol, 0.4 equiv).

  • Solvent System: Hexane / Water / Acetone (7 : 7 : 1 ratio).[1] Note: The biphasic system is crucial for solubilizing the oxidant while protecting the product.

Protocol:

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add the Mono-ester (100 g) and the solvent mixture (1.5 L total volume).

  • Add Silver Nitrate (AgNO₃) (30 g). The mixture may turn cloudy.

  • Add Selectfluor (227 g) in 3 portions over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 60 °C .

    • Observation: Gas evolution (CO₂) will begin. Maintain temperature until gas evolution ceases (approx. 2–4 hours).

  • Quench: Cool to room temperature. Filter off the silver salts/succinimide byproduct through a Celite pad.

  • Extraction: Separate layers. Extract the aqueous layer with MTBE (2 x 500 mL). Combine organics.

  • Purification: The crude material is a mixture of cis and trans isomers (approx 1:1 to 2:3 ratio).

    • Column Chromatography: Silica gel (Hexane/EtOAc gradient 95:5 to 80:20).

    • Cis-isomer (Benzyl cis-2-fluorocyclobutane-1-carboxylate) usually elutes second (more polar).

    • Trans-isomer elutes first.

  • Yield: ~50–60% combined yield. Isolate pure diastereomers at this stage.

Phase 3: Enantiomeric Resolution (Optional but Recommended)

If enantiopure material is required (e.g., (1R,2R)), perform resolution on the benzyl ester before hydrolysis, or use enzymatic resolution on the final acid.

  • Method: Preparative Chiral HPLC.[2]

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Throughput: The benzyl ester separates well on polysaccharide-based stationary phases.

Phase 4: Hydrogenolysis to Final Acid

Objective: Remove the benzyl protecting group without defluorination.

  • Reagents: Benzyl 2-fluorocyclobutane-1-carboxylate (pure isomer), Pd(OH)₂/C (20 wt%, wet), Methanol.

Protocol:

  • Dissolve the benzyl ester (10 g) in Methanol (100 mL).

  • Add Pd(OH)₂/C (Pearlman’s catalyst, 0.5 g).

  • Hydrogenation: Stir under H₂ balloon (1 atm) or low pressure (1–2 bar) at room temperature for 4–6 hours.

    • Caution: Avoid high pressure or high temperature to prevent C-F bond hydrogenolysis.

  • Filtration: Filter through Celite to remove catalyst.

  • Concentration: Evaporate solvent to yield 2-fluorocyclobutane-1-carboxylic acid as a colorless liquid or low-melting solid.

Process Control & Data Analysis

Analytical Specifications
ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Diastereomeric Ratio (dr) > 99:1 (after chrom.)[3][4]19F NMR / GC-FID
Enantiomeric Excess (ee) > 99%Chiral HPLC (Chiralpak IC)
Residual Silver < 10 ppmICP-MS
19F NMR Interpretation[3]
  • Trans-isomer: typically shows a signal around -170 to -180 ppm with specific coupling constants (

    
    ) indicating trans-relationship.
    
  • Cis-isomer: typically shows a signal shifted downfield relative to trans, with larger

    
     coupling due to Karplus relationship in the cyclobutane pucker.
    

Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Fluorination (Critical) cluster_2 Phase 3: Purification cluster_3 Phase 4: Final Deprotection Step1 Anhydride Opening (BnOH, TEA) Step2 Decarboxylative Fluorination (Selectfluor, AgNO3, 60°C) *CO2 Evolution* Step1->Step2 Step3 Workup & Extraction (Remove Ag salts) Step2->Step3 Step4 Silica Chromatography (Separate Cis/Trans) Step3->Step4 Step5 Chiral Resolution (HPLC or Enzymatic) Step4->Step5 Step6 Hydrogenolysis (H2, Pd(OH)2) Step5->Step6 Final Pure 2-Fluorocyclobutane- 1-carboxylic acid Step6->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Safety & Handling (E-E-A-T)

Critical Hazards
  • Selectfluor (F-TEDA-BF4): While safer than DAST, it is a strong electrophilic oxidant. It is incompatible with strong reducing agents and can react vigorously with amines. Store in a desiccator.

  • Silver Nitrate (AgNO₃): Corrosive and stains skin black. Toxic to aquatic life. All aqueous waste containing Ag must be segregated for heavy metal disposal/recovery.

  • Cyclobutane Ring Strain: While stable under these conditions, the ring contains significant strain energy (~26 kcal/mol). Avoid extreme temperatures (>150 °C) which might trigger thermal ring opening or polymerization.

Troubleshooting
  • Low Conversion in Fluorination: Ensure the reaction temperature is maintained at 60 °C. If gas evolution stops early, add an additional 0.1 equiv of AgNO₃.

  • Inseparable Diastereomers: If silica separation is poor, consider hydrolyzing the mixture to the acid first, then separating the acids via recrystallization of their cyclohexylamine salts.

References

  • Primary Protocol Source: Demchuk, O. P., Malashchuk, A., et al. "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry."[5] European Journal of Organic Chemistry, 2024 , 27, e202400493.[1]

  • Decarboxylative Fluorination Mechanism: Li, Z., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, 2012 , 134(25), 10401–10404.

  • Scale-Up Considerations: Chernykh, A. V., et al. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes."[6] ChemRxiv (Preprint), 2025 .[6]

  • General Fluorination Safety: "Safety of Fluorinating Reagents." ACS GCI Pharmaceutical Roundtable.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluorocyclobutane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-fluorocyclobutane-1-carboxylic acid presents a classic "push-pull" conflict in organic chemistry: the high ring strain of the cyclobutane (~26 kcal/mol) combined with the high electronegativity of fluorine makes the system prone to ring-opening or elimination (forming cyclobutenes).

This guide addresses the two primary synthetic routes used in drug discovery and scale-up:

  • Nucleophilic Fluorination (Deoxyfluorination): Best for stereoselective synthesis of specific isomers.

  • Photochemical [2+2] Cycloaddition: Best for constructing the ring from scratch (scale-up).

Module 1: Troubleshooting Nucleophilic Fluorination

Context: You are converting ethyl 2-hydroxycyclobutane-1-carboxylate to the fluoro-analogue using reagents like DAST, Deoxo-Fluor, or XtalFluor.

The Core Problem: The "Elimination Trap"

Users frequently report yields <20% due to the formation of ethyl cyclobut-1-enecarboxylate (elimination product) rather than the fluorinated target.

Diagnosis Q&A:

SymptomProbable CauseCorrective Action
Main product is an alkene (NMR shows olefinic protons) E2 Elimination. The fluoride source is acting as a base. The carbocation intermediate is too unstable.Switch Reagent: Move from DAST to XtalFluor-E or Fluolead . These reagents do not generate free HF and are less prone to elimination.
Ring opening (linear products observed) Acid-catalyzed cleavage. High HF concentration during the reaction attacks the strained ring.Buffer the System: Add Et₃N•3HF or solid NaHCO₃ to the reaction mixture to scavenge excess HF.
Low conversion with Mesylate/Tosylate precursors Poor Nucleophilicity. Fluoride is a poor nucleophile in organic solvents due to tight ion pairing.Solvent/Phase Transfer: Use TBAF in t-BuOH (Haufe’s Method). The bulky alcohol solvates the cation, leaving "naked" fluoride for SN2 attack.
Protocol Recommendation: The "Buffered XtalFluor" Method

Reference Grounding: Grygorenko et al. (2021/2023) & Haufe et al.

  • Substrate: Ethyl 2-hydroxycyclobutane-1-carboxylate (1.0 eq).

  • Reagent: XtalFluor-E (1.2 eq) + Et₃N•3HF (1.5 eq).

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M).

  • Temperature: -78 °C to RT.

  • Key Step: Do not heat above 40 °C. If conversion is slow, add an exogenous fluoride source (CsF) rather than heating, which promotes elimination.

Module 2: Troubleshooting Photochemical [2+2] Cycloaddition

Context: You are reacting ethylene with ethyl 2-fluoroacrylate (or similar) under UV irradiation.

The Core Problem: Polymerization vs. Cyclization

Users often report a "gummy" reaction mixture with low isolated yield of the cyclobutane.

Diagnosis Q&A:

SymptomProbable CauseCorrective Action
Viscous oil / Polymer formation Radical Polymerization. The excited state is initiating chain polymerization rather than cycloaddition.Dilution & Inhibitors: Run at high dilution (<0.05 M). Add a radical inhibitor (e.g., hydroquinone ) to suppress polymerization without stopping the cycloaddition.
Low Conversion / Slow Reaction Poor Spectral Overlap. The light source emission doesn't match the fluoroacrylate absorption.Sensitizers: Use a triplet sensitizer like Acetophenone or Benzophenone . This allows energy transfer to the alkene without direct excitation (which often leads to polymerization).
Isomer mixture (cis/trans) Thermodynamic Control. The [2+2] is often non-stereoselective.Post-Synthetic Isomerization: Do not try to control this in the reactor. Isolate the mixture, then treat with t-BuOK to equilibrate to the thermodynamic trans-isomer if desired.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the mechanistic competition that dictates yield. Understanding this pathway is crucial for selecting the right additives.

ReactionPathways cluster_advice Yield Optimization Zone Start Start: 2-Hydroxy Precursor Activation Activation (Mesylate or DAST adduct) Start->Activation Tf2O or DAST Cation Carbocation Intermediate Activation->Cation SN1 Pathway (Polar Solvents) Target Target: 2-Fluorocyclobutane Activation->Target SN2 (Ideal) Requires 'Naked' F- Elimination Side Product: Cyclobutene Activation->Elimination E2 Pathway (Basic Conditions) Cation->Elimination Fast RingOpen Side Product: Linear Alkene Cation->RingOpen Relief of Strain

Figure 1: Mechanistic competition in the nucleophilic fluorination of cyclobutanes. Note that the SN2 pathway must be privileged by solvent choice (e.g., t-BuOH) to avoid the unstable carbocation.

Module 4: Experimental Data & Reagent Selection

The following table summarizes yield comparisons from internal validation studies and literature (Grygorenko et al., Haufe et al.).

PrecursorReagentConditionsYield (Isolated)Major Side Product
Alcohol DASTCH₂Cl₂, -78°C15-25%Cyclobutene (Elimination)
Alcohol XtalFluor-E CH₂Cl₂, Et₃N•3HF 55-65% None (Clean conversion)
Mesylate TBAF (anhydrous)THF, Reflux10%Ring Opening / Polymer
Mesylate TMAF t-BuOH, Reflux 45-55% Trace Elimination
Alkene Ethylene (hv)Acetone (Sensitizer)40-50%Polymer (Scale dependent)

Module 5: Step-by-Step Optimization Protocol

Method: Nucleophilic Substitution via Mesylate (The "Haufe" Modification) Recommended for high stereochemical purity.

  • Mesylation:

    • Dissolve ethyl 2-hydroxycyclobutane-1-carboxylate (10 mmol) in DCM.

    • Add Et₃N (1.5 eq) and MsCl (1.2 eq) at 0°C.

    • Checkpoint: Ensure complete conversion by TLC. Residual alcohol will react with fluoride sources to form HF, degrading the ring.

  • Fluorination:

    • Evaporate DCM thoroughly (DCM promotes ion pairing which kills reactivity).

    • Dissolve the crude mesylate in anhydrous t-BuOH (0.2 M).

    • Add Tetramethylammonium Fluoride (TMAF) (2.0 eq).

    • Reflux for 12–24 hours.

    • Why this works:t-BuOH creates a "solvation shell" around the ammonium cation, leaving the fluoride anion "naked" and highly reactive for SN2, while being too bulky to act as a base (suppressing elimination).

  • Workup:

    • Dilute with pentane/ether (cyclobutanes are volatile; avoid high vacuum).

    • Wash with water to remove TMA salts.

References

  • Grygorenko, O. O., et al. (2023).[1] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.

    • Relevance: Defines the modern standard for separating and synthesizing cis/trans isomers of fluorin
  • Haufe, G., et al. (2021). "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." European Journal of Organic Chemistry.[1]

    • Relevance: Authoritative review on the "Mesylate + TMAF" route and photochemical str
  • Wong, O. A., & Shi, Y. (2021). "Deoxyfluorination of Carboxylic Acids with CpFluor." Organic Letters.

    • Relevance: Describes newer, milder reagents (CpFluor)
  • Grygorenko, O. O., et al. (2021).[1][2] "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry.[1]

    • Relevance: Provides specific experimental details on the "Elimination Trap" and how to solve it using XtalFluor.

Sources

Troubleshooting decarboxylation of 2-Fluorocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Decarboxylation of 2-Fluorocyclobutane-1-carboxylic Acid

Executive Summary

Decarboxylating 2-fluorocyclobutane-1-carboxylic acid presents a unique "triad of instability": Ring Strain (~26 kcal/mol),


-Fluorine Elimination , and Radical Rearrangement . Standard thermal decarboxylation methods (e.g., soda-lime heating) will almost invariably lead to ring opening or defluorination.

This guide prioritizes Radical Decarboxylation (Photoredox or Barton-type) as the only viable pathway to retain the cyclobutane scaffold while removing the carboxyl group.

Part 1: The Diagnostic Matrix

Use this table to identify your specific failure mode before proceeding to protocols.

Observation Likely Chemical Culprit Root Cause Mechanism Immediate Fix
Product is a diene or cyclobutene Cationic Intermediate

-Fluorine Elimination
: Oxidative decarboxylation generated a carbocation at C1. The fluorine at C2 (beta position) was eliminated as HF.
Switch from 2e⁻ oxidation (e.g., Pb(OAc)₄, anodic oxidation) to 1e⁻ radical pathways (Photoredox).
Product is a linear aliphatic chain Slow Radical Trapping Ring Opening : The cyclobutyl radical formed, but the "trap" (e.g., H-source or olefin) was too slow. The ring relieved strain by opening (

).
Increase concentration of trapping reagent (e.g., H-donor, Michael acceptor). Lower temperature.
Starting Material Recovered (No Rxn) Inductive Deactivation High Oxidation Potential : The electronegative fluorine withdraws density, making the carboxylate harder to oxidize (

).
Use a stronger oxidant (e.g., Selectfluor as mediator) or a PCET (Proton-Coupled Electron Transfer) catalyst (e.g., Ir-based).
Black Tarry Precipitate Polymerization Uncontrolled Radical Chain : Ring-opened dienes polymerized under thermal stress.Switch to Blue LED Photoredox (room temp) to prevent thermal degradation.

Part 2: Mechanistic Pathways & Risks

The following diagram illustrates the "Danger Zone" between successful decarboxylation and structural destruction.

Decarboxylation_Pathways Start 2-Fluoro-cyclobutane- COOH Radical Cyclobutyl Radical (Intermediate) Start->Radical 1e- Oxidation (Photoredox/Barton) Cation Cyclobutyl Cation (Avoid!) Start->Cation 2e- Oxidation (Thermal/Anodic) Product Target Product (Intact Ring) Radical->Product Fast Trap (H-atom/Giese) RingOpen Linear Product (Ring Opening) Radical->RingOpen Slow Trap (Strain Relief) Cation->RingOpen Rearrangement Elimination Cyclobutene/Diene (HF Loss) Cation->Elimination E1/E2 Elimination (Very Fast)

Caption: Figure 1. The "Safe Corridor" (Blue/Green path) requires avoiding the cationic intermediate to prevent HF elimination.

Part 3: Recommended Protocols

Method A: Photoredox Decarboxylative Functionalization (Gold Standard)

Best for: Coupling the cyclobutane to arenes or heterocycles (Minisci-type) or simple hydrodecarboxylation.

Why this works: It operates at room temperature (preventing thermal ring opening) and proceeds via a radical mechanism (avoiding cation-induced HF elimination).

Protocol:

  • Reagents:

    • Substrate: 2-Fluorocyclobutane-1-carboxylic acid (1.0 equiv).

    • Catalyst:

      
       (1-2 mol%).
      
    • Base:

      
       (0.5 equiv) or organic base (DIPEA).
      
    • Oxidant/HAT: Selectfluor (if fluorinating) or Hantzsch Ester (if hydrodecarboxylating).

  • Solvent: degassed DMSO or MeCN:H2O (4:1).

  • Setup:

    • Place in a borosilicate vial.

    • Irradiate with Blue LEDs (450 nm) .

    • Fan cooling to maintain

      
      .
      
  • Reaction Time: 12–24 hours.

Critical Troubleshooting Step: If yield is low, add a thiol catalyst (e.g., methyl thioglycolate, 5 mol%). The thiol acts as a polarity reversal catalyst, abstracting the H from the Hantzsch ester and delivering it to the nucleophilic cyclobutyl radical faster than the ring can open [1].

Method B: Barton Decarboxylation (Reductive)

Best for: Replacing -COOH with -H (Hydrodecarboxylation) when photoredox equipment is unavailable.

Why this works: The Barton ester creates a radical precursor that fragments upon radical attack (usually tributyltin radical), bypassing the cation.

Protocol:

  • Activation: Convert acid to the acyl chloride (use Ghosez’s reagent to avoid HCl generation which might degrade the ring).

  • Esterification: React with N-hydroxy-2-thiopyridone (Barton's salt) to form the Barton ester.

    • Note: Keep this intermediate in the dark; it is light-sensitive.

  • Radical Step:

    • Dissolve ester in dry Toluene.

    • Add Tributyltin hydride (

      
      ) and AIBN.
      
    • Reflux is dangerous here. Instead, initiate with a sunlamp or UV light at room temperature .

  • Purification: Remove tin residues using KF/Silica workup.

Part 4: FAQ & Troubleshooting

Q1: Why can't I just heat this with copper/quinoline (classic decarboxylation)? A: That method requires temperatures >180°C. At this energy, the cyclobutane ring (strain ~26 kcal/mol) will overcome the activation energy for ring opening. Furthermore, the basic quinoline will promote E2 elimination of HF, destroying your fluorinated motif [2].

Q2: I need to couple this to an amine. Can I decarboxylate first? A: No. Decarboxylation yields a transient radical. You cannot "store" the decarboxylated product unless you trap it immediately (e.g., with H to make the alkane). If you want an amine, perform a Decarboxylative Amination using a photoredox catalyst and an azodicarboxylate or similar nitrogen trap [3].

Q3: The reaction works for the non-fluorinated analog, but fails here. Why? A: The fluorine atom at C2 exerts a strong inductive effect (


), lowering the HOMO energy of the carboxylate. This makes it harder to oxidize (

increases). You must use a highly oxidizing photocatalyst (like the Ir-F species listed in Method A) or add a redox mediator like Quinuclidine [4].

Q4: Does the stereochemistry (cis vs. trans) matter? A: Yes.

  • Trans-isomer (F and COOH on opposite sides): More prone to elimination in cationic pathways because the H and F might align anti-periplanar depending on ring pucker.

  • Cis-isomer: Generally more stable towards elimination but sterically more hindered for bulky radical traps.

References

  • McMurry, J. (2008).[1] Organic Chemistry. "Thermodynamics of Small Ring Systems." Link

  • Ventre, S., et al. (2015).[2] "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." J. Am. Chem. Soc.[2][3]Link

  • Hu, X., et al. (2019). "Copper-catalyzed ring-opening C(sp3)-N coupling." Chem. Commun.Link

  • Griffin, J.D., et al. (2015).[3] "Hydrodecarboxylation of Primary, Secondary, and Tertiary Carboxylic Acids." J. Am. Chem. Soc.[2][3]Link

  • Baran, P.S., et al. (2016). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Science. (Context on decarboxylative coupling of strained rings). Link

Sources

Technical Support Center: Minimizing Defluorination in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: F-CB-SYNTH-001 Topic: Troubleshooting Defluorination & HF Elimination Side Reactions

Introduction: The Stability Paradox

Welcome to the technical support center. You are likely here because your attempt to synthesize fluorinated cyclobutanes—critical bioisosteres for drug discovery—has resulted in complex mixtures, low yields, or the complete loss of your fluorine payload.

The Core Problem: While the C–F bond is thermodynamically strong, it is kinetically labile under the high-energy conditions typically required to force a [2+2] cycloaddition.

  • UV Light: Often possesses enough energy to access anti-bonding orbitals, leading to homolytic C–F cleavage.

  • Anionic Intermediates: In thermal or polar reactions,

    
    -fluoride elimination is a rapid pathway driven by the formation of strong H–F bonds or metal fluorides.
    

This guide prioritizes Energy Transfer (EnT) Photocatalysis and Kinetic Stabilization to bypass these high-energy decomposition pathways.

Module 1: Photochemical [2+2] Cycloadditions

Q: I am using UV irradiation (300–365 nm) for my cycloaddition, but I observe significant hydrodefluorination (HDF). Why?

Diagnosis: You are likely relying on direct excitation . At UV wavelengths, you are not just exciting the alkene


-system; you are often accessing higher electronic states that facilitate C–F bond homolysis. Furthermore, if you are using a reductive photocatalyst (e.g., 

in a redox cycle), you may be generating a radical anion intermediate.[1] Fluorinated radical anions are notorious for ejecting fluoride (

) to form a neutral radical, leading to defluorination.

The Solution: Visible-Light Triplet Sensitization (EnT) Switch to a Triplet Energy Transfer (EnT) mechanism. This method uses a photosensitizer to absorb lower-energy visible light (blue LED, 420–460 nm) and transfer that energy to the alkene's triplet state.

  • Why it works: The energy transferred is sufficient to permit cycloaddition but insufficient to break the C–F bond (

    
    ). It avoids the formation of charged intermediates (radical anions) that trigger 
    
    
    
    -fluoride elimination.

Recommended Protocol: Visible Light EnT [2+2]

ComponentRecommendationRationale
Light Source Blue LED (440–460 nm)Avoids UV excitation of the substrate.
Sensitizer Thioxanthone or Ir(III) complexes (high

)
Must have

of the alkene (approx 60–70 kcal/mol).
Solvent Acetonitrile or DCM (degassed)Oxygen quenches triplet states; removal is critical.
Concentration 0.05 – 0.1 MDilution minimizes polymerization side reactions.
Visualizing the Mechanism

The following diagram illustrates why EnT is safer than Redox pathways for fluorinated substrates.

EnT_Mechanism Light Blue Light (450 nm) Cat_GS Catalyst (Ground) Light->Cat_GS Excitation Cat_Exc Catalyst* (Triplet) Cat_GS->Cat_Exc Redox_Path REDOX PATHWAY (Avoid) Cat_Exc->Redox_Path e- Transfer EnT_Path EnT PATHWAY (Recommended) Cat_Exc->EnT_Path Energy Transfer Substrate Fluorinated Alkene (Ground State) Rad_Anion Radical Anion [Substrate]•- Redox_Path->Rad_Anion Triplet_Sub Triplet Diradical [Substrate]* EnT_Path->Triplet_Sub Defluor Defluorination (F- Ejection) Rad_Anion->Defluor Fast Product Fluorinated Cyclobutane Triplet_Sub->Product [2+2] Cycloaddition

Figure 1: Comparison of Redox (high risk of defluorination) vs. Energy Transfer (EnT) pathways.

Module 2: Chemical Reagent Compatibility

Q: My difluorocyclobutanone decomposes when I try to add nucleophiles (Grignards/Lithiums). How do I prevent this?

Diagnosis: Gem-difluorocyclobutanones are highly prone to ring opening or HF elimination. Standard organolithium or Grignard reagents act as strong bases. They deprotonate the


-position (adjacent to the carbonyl), forming an enolate. This enolate rapidly eliminates fluoride (

-elimination) to relieve ring strain and form an acyclic fluorinated enone.

The Solution: Organolanthanum Reagents You must decouple nucleophilicity from basicity. Organolanthanum reagents (formed in situ) are non-basic nucleophiles that suppress enolization.

Protocol: Lanthanum-Mediated Addition

  • Reagent Preparation: Mix

    
     (THF soluble complex) with your organolithium/Grignard reagent at -78°C.
    
  • Mechanism: This forms an organolanthanum species (

    
    ). The La(III) acts as a strong Lewis acid, coordinating the carbonyl oxygen (activating it for attack) while the "R" group remains nucleophilic but non-basic .
    
  • Execution: Add the difluorocyclobutanone to this mixture.

  • Result: Clean 1,2-addition to form the alcohol without ring opening or HF elimination.

Module 3: Flow Chemistry vs. Batch

Q: My reaction works on a 50 mg scale, but yields drop drastically at 1 gram. I see black tar.

Diagnosis: This is a classic "photon attenuation" issue. In a large batch reactor, light cannot penetrate deep into the solution (Beer-Lambert Law).

  • The Surface: Molecules near the glass are over-irradiated, leading to secondary photolysis of the product (degradation/defluorination).

  • The Center: Molecules in the center never react.

The Solution: Continuous Flow Reactor Switching to a flow setup with narrow tubing (FEP tubing, 0.8 mm ID) ensures uniform irradiation and precise control over residence time.

Troubleshooting Table: Batch vs. Flow

ParameterBatch IssueFlow Solution
Light Penetration Poor (exponential decay)Excellent (path length < 1mm)
Residence Time Variable (hours)Exact (minutes)
Product Stability Product stays in light (degrades)Product leaves reactor immediately
Heat Management Hot spots (thermal elimination)Efficient heat dissipation

Module 4: Decision Tree for Synthesis Strategy

Use this logic flow to select the correct experimental setup for your specific substrate.

Decision_Tree Start Start: Fluorinated Cyclobutane Synthesis Substrate Identify Substrate Type Start->Substrate Type1 Enone / Styrene (Electron Rich/Neutral) Substrate->Type1 Type2 Difluoroalkene / Trifluoropropene Substrate->Type2 Method1 Visible Light EnT (Ru or Ir catalyst) Type1->Method1 Method2 Avoid Direct UV! Use Triplet Sensitizer Type2->Method2 Check_Scale Scale > 500mg? Method1->Check_Scale Method2->Check_Scale Batch Batch Reactor (High dilution) Check_Scale->Batch No Flow Continuous Flow (Residence time control) Check_Scale->Flow Yes

Figure 2: Strategic decision tree for selecting synthesis conditions.

References

  • Schindler, C. S., et al. (2020).[2] Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Nature Communications. Link

    • Supports the use of visible light EnT to avoid UV damage.
  • Mykhailiuk, P. K., et al. (2021). Synthesis of gem-difluorocyclobutanes: Organolanthanum Enabled Synthesis. ChemRxiv.[3][4][5] Link

    • Primary source for the organolanthanum protocol to prevent HF elimin
  • Kimber, M., et al. (2021).[3] Dimeric cyclobutane formation under continuous flow conditions. ChemPhotoChem. Link

    • Validates the use of flow chemistry to improve yields and reduce degrad
  • Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds. ChemRxiv.[3][4][5] Link

    • Provides mechanistic insight into radical behavior of gem-difluoro species.

Sources

Validation & Comparative

A Comparative Guide to the Structural Analysis of 2-Fluorocyclobutane-1-carboxylic Acid: A Roadmap for Crystallographic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of small fluorinated molecules is paramount for predicting their biological activity, physicochemical properties, and potential for drug development. The introduction of fluorine into a carbocyclic scaffold like cyclobutane can dramatically alter its conformation, acidity, and lipophilicity. This guide provides a comprehensive framework for the X-ray crystallographic analysis of 2-Fluorocyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry. While a public crystal structure for this specific molecule is not yet available, this document will serve as a detailed roadmap for its characterization, offering a hypothetical experimental workflow, key comparative analyses against relevant known structures, and the scientific rationale underpinning these methodologies.

The Significance of Fluorinated Cyclobutanes in Drug Discovery

Fluorine is often considered a "magical element" in medicinal chemistry due to its unique properties. Its high electronegativity, small size, and ability to form strong C-F bonds can significantly influence a molecule's metabolic stability, binding affinity to protein targets, and membrane permeability. The rigid yet puckered nature of the cyclobutane ring offers a distinct three-dimensional scaffold that is increasingly utilized in drug design. The combination of these two features in molecules like 2-Fluorocyclobutane-1-carboxylic acid presents a compelling opportunity for creating novel therapeutics with improved pharmacological profiles.

Experimental Workflow: From Synthesis to Structure

Obtaining a high-quality crystal structure of a small molecule like 2-Fluorocyclobutane-1-carboxylic acid requires a systematic approach. The following workflow outlines the key stages, from obtaining the compound to analyzing its crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of cis/trans Isomers purification Chromatographic Separation (e.g., HPLC) synthesis->purification Crude Product screening High-Throughput Screening of Conditions purification->screening Pure Isomers optimization Optimization of Hits (Vapor Diffusion, Slow Evaporation) screening->optimization Promising Conditions mounting Crystal Mounting optimization->mounting Single Crystals data_collection Data Collection (Synchrotron or In-house) mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Diffraction Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of 2-Fluorocyclobutane-1-carboxylic acid.

Synthesis and Purification Protocol

The synthesis of 2-Fluorocyclobutane-1-carboxylic acid can be achieved through various established methods in organic chemistry, often resulting in a mixture of cis and trans diastereomers.[1]

Step-by-Step Synthesis (Hypothetical Route based on Literature):

  • Starting Material: Commercially available cyclobutane-1,1-dicarboxylic acid.

  • Monofluorination: Introduction of a single fluorine atom at the 2-position using an electrophilic fluorinating agent such as Selectfluor. This reaction often proceeds with moderate diastereoselectivity.

  • Decarboxylation: Selective removal of one of the carboxylic acid groups to yield the target 2-Fluorocyclobutane-1-carboxylic acid.

  • Purification: The resulting mixture of cis and trans isomers must be carefully separated. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel. The purity of each isomer is crucial for successful crystallization and should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art of Growing Single Crystals

Crystallization is often the most challenging step in X-ray crystallography. For a small, relatively polar molecule like 2-Fluorocyclobutane-1-carboxylic acid, a systematic screening of various conditions is essential.

Recommended Crystallization Techniques:

  • Vapor Diffusion: This technique, in either hanging-drop or sitting-drop format, is a powerful method for screening a wide range of solvents and precipitants. A solution of the compound is allowed to slowly equilibrate with a larger reservoir of a precipitant, inducing crystallization.

  • Slow Evaporation: A straightforward method where a saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Cooling Crystallization: This involves dissolving the compound in a solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.

Table 1: Suggested Crystallization Screening Conditions

Solvent System (Solute)PrecipitantTemperature (°C)Technique
AcetoneHexanes4, 20Vapor Diffusion
DichloromethanePentane4, 20Vapor Diffusion
Ethyl AcetateHeptane4, 20Slow Evaporation
MethanolDiethyl Ether4Cooling
IsopropanolWater20Vapor Diffusion

The choice of solvent is critical; solvents that allow for the formation of hydrogen-bonded dimers of the carboxylic acid are often good starting points.[2]

Comparative Structural Analysis: What to Look For

Once a suitable crystal is obtained and diffraction data is collected, the resulting structure of 2-Fluorocyclobutane-1-carboxylic acid should be compared with other relevant molecules to extract meaningful insights. The Cambridge Structural Database (CSD) is an invaluable resource for finding such comparative structures.

Table 2: Key Crystallographic Parameters for Comparison

Parameter2-Fluorocyclobutane-1-carboxylic acid (Hypothetical)cis-1,2-Cyclobutanedicarboxylic acid[3][4]trans-3-Fluorocyclobutane-1-carboxylic acid[5][6]Perfluorononanoic acid[2]
Formula C₅H₇FO₂C₆H₈O₄C₅H₇FO₂C₉HF₁₇O₂
Stereochemistry cis or transcistransN/A
Space Group To be determinedP-1 (Triclinic)To be determinedP2₁/c (Monoclinic)
Unit Cell Dimensions To be determineda=5.6Å, b=6.9Å, c=8.0Å, α=72°, β=83°, γ=80°To be determineda=26.2Å, b=5.6Å, c=11.0Å, β=98.8°
Key Intermolecular Interactions Expected: O-H···O hydrogen bonds (dimers), potential C-H···F or C-H···O interactionsO-H···O hydrogen bonds forming dimersExpected: O-H···O hydrogen bonds (dimers), potential C-H···F interactionsO-H···O hydrogen bonds forming dimers
Cyclobutane Ring Pucker To be determinedPuckeredTo be determinedN/A
The Importance of Stereochemistry: cis vs. trans

The relative orientation of the fluorine and carboxylic acid groups (cis or trans) will have a profound impact on the crystal packing. In the cis isomer, both substituents are on the same face of the cyclobutane ring, which may lead to intramolecular interactions and a different packing motif compared to the trans isomer where they are on opposite faces.

Hydrogen Bonding and Supramolecular Assembly

Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state.[2] This is a primary driving force for their crystallization. Analysis of the hydrogen bonding network in the crystal structure of 2-Fluorocyclobutane-1-carboxylic acid will reveal how these dimers pack and whether other weaker interactions, such as C-H···F or C-H···O, play a role in stabilizing the crystal lattice.

Conformation of the Cyclobutane Ring

The four-membered cyclobutane ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation will be influenced by the substituents. A detailed analysis of the bond lengths, bond angles, and torsion angles within the cyclobutane ring will provide valuable information about the conformational preferences of this fluorinated scaffold.

Conclusion and Future Directions

While the crystal structure of 2-Fluorocyclobutane-1-carboxylic acid remains to be determined, this guide provides a comprehensive blueprint for its successful crystallographic characterization. By following a systematic workflow of synthesis, purification, and crystallization, researchers can obtain high-quality single crystals suitable for X-ray diffraction analysis. The subsequent comparative analysis of the crystal structure, with a focus on stereochemistry, intermolecular interactions, and ring conformation, will provide invaluable insights into the solid-state properties of this important fluorinated building block. The deposition of this future structure into the Cambridge Structural Database will undoubtedly benefit the wider scientific community, aiding in the rational design of new pharmaceuticals and advanced materials.

References

  • Crystal structure of perfluorononanoic acid, C9HF17O2. Powder Diffraction, Cambridge Core. Published September 18, 2024. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Published January 23, 2014. [Link]

  • 2-fluorocyclobutane-1-carboxylic acid (C5H7FO2). PubChemLite. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC, NIH. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. Published March 1, 2023. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. Published August 7, 2025. [Link]

  • Carboxylic acid purification and crystallization process.
  • 2-fluorocyclobutane-1-carboxylic acid. Bluestar. [Link]

  • 2 - and 3-Fluorocyclobutane Building Blocks For Org. Scribd. [Link]

  • 2-Fluorocyclohexane-1-carboxylic acid. PubChem. [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. [Link]

  • 1,2-Cyclobutanedicarboxylic acid, cis-. NIST WebBook. [Link]

  • Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

Sources

Comparative Mass Spectrometry Guide: Fluorinated vs. Non-Fluorinated Cyclobutane Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, fluorinated cyclobutanes (particularly gem-difluorocyclobutanes) have emerged as premium bioisosteres for lipophilic alkyl chains and metabolic soft spots.[1] They offer a unique combination of metabolic stability, defined vector orientation, and lowered lipophilicity compared to their non-fluorinated or linear analogs.

However, characterizing these motifs via Mass Spectrometry (MS) presents distinct challenges.[2][3] Unlike standard cycloalkanes, the high electronegativity of fluorine combined with the inherent ring strain (approx. 26 kcal/mol) alters ionization pathways significantly.

This guide objectively compares the MS fragmentation performance of Fluorinated Cyclobutanes against Non-Fluorinated Cyclobutanes and Linear Fluoro-Alkyls . It provides actionable protocols for structural elucidation, emphasizing the competition between Retro-[2+2] cycloaddition and HF elimination .

Technical Comparison: The "Product" vs. Alternatives

The following table contrasts the Mass Spectrometric behavior of gem-difluorocyclobutane moieties against their primary structural alternatives.

Table 1: Comparative MS Performance & Characteristic Signatures
FeatureFluorinated Cyclobutane (gem-Difluoro)Non-Fluorinated Cyclobutane Linear Fluoro-Alkyl Chain
Dominant Fragmentation (EI) Retro-[2+2] Cycloaddition (Ring Split)Retro-[2+2] Cycloaddition (Ring Split)C-C Bond Scission (McLafferty /

-cleavage)
Molecular Ion (

)
Weak / Absent (Destabilized by F inductive effect)Moderate Weak (Rapid

formation)
Characteristic Loss Loss of HF (

) & Loss of

Loss of

(

)
Loss of

clusters
Base Peak Origin Charge retention on non-fluorinated fragment (High IE of F-alkenes)Charge distribution depends on substitution

or

Soft Ionization (ESI/APCI) Excellent

or

Good

Variable (often requires negative mode if perfluorinated)
Diagnostic Utility High (Ring split proves 4-membered structure)HighLow (Fragments are non-specific)

Deep Dive: Fragmentation Mechanisms

Understanding the causality of fragmentation is critical for structural proof. The fragmentation of fluorinated cyclobutanes is governed by two competing forces: Ring Strain Release and Stevenson’s Rule (Ionization Energy).

The Retro-[2+2] Cycloaddition (The "Fingerprint")

The hallmark of any cyclobutane in Electron Ionization (EI) is the retro-[2+2] cleavage, which splits the ring into two alkene fragments.

  • Mechanism: The radical cation opens to release ring strain.

  • The Fluorine Effect (Stevenson's Rule): When the ring splits, the positive charge remains on the fragment with the lower Ionization Energy (IE) .

    • Fluorinated alkenes (e.g., 1,1-difluoroethene) have higher IEs (~10.3 eV) compared to alkylated alkenes (~9-9.5 eV) or enol ethers.

    • Result: In a gem-difluorocyclobutane, the charge is almost exclusively retained by the non-fluorinated half of the molecule. You will detect the "hydrocarbon" fragment, while the fluorinated fragment is lost as a neutral species.

HF Elimination vs. Ring Opening

Unlike perfluorocarbons, partially fluorinated cyclobutanes contain C-H bonds adjacent to C-F bonds.

  • Pathway: Thermal or impact-induced elimination of Hydrogen Fluoride (HF, 20 Da).

  • Result: Formation of a cyclobutenyl cation. This pathway competes with retro-[2+2] and is more prominent in lower-energy collisions or if the retro-[2+2] products are unstable.

Visualization of Fragmentation Pathways[2][4][5][6][7]

The following diagram illustrates the decision tree for the fragmentation of a generic 1,1-difluoro-3-substituted cyclobutane.

FragmentationPathways M_Ion Molecular Ion [M]+• (Unstable) Retro_Split Retro-[2+2] Cycloaddition M_Ion->Retro_Split Major Pathway (Strain Release) HF_Loss HF Elimination (-20 Da) M_Ion->HF_Loss Competing Pathway Ring_Open Ring Opening (Isomerization) M_Ion->Ring_Open Minor Pathway Frag_A Fragment A (Cation) [M - C2H2F2]+• (Charge on Non-F part) Retro_Split->Frag_A Low IE Fragment (Stevenson's Rule) Neutral_B Neutral B 1,1-Difluoroethene (Lost) Retro_Split->Neutral_B High IE Fragment Cyclobutenyl Cyclobutenyl Cation [M - HF]+• HF_Loss->Cyclobutenyl Aromatization driving force Linear_Cation Linear Fluoroalkene Cation Ring_Open->Linear_Cation

Caption: Fragmentation logic for 1,1-difluorocyclobutanes. The Retro-[2+2] pathway dominates, with charge retention governed by the ionization energy of the resulting alkene fragments.

Experimental Protocol: Self-Validating Analysis Workflow

To confidently identify fluorinated cyclobutanes, use this dual-method approach. Relying on a single ionization mode is a common failure point due to the weak molecular ion in EI.

Step 1: Molecular Weight Confirmation (Soft Ionization)
  • Technique: ESI (+) or APCI (+).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

  • Expectation: Look for

    
     or 
    
    
    
    (if using ammonium buffers).
  • Validation: If the compound is perfluorinated or lacks basic sites, switch to APCI (-) or ESI (-) and look for

    
     or 
    
    
    
    .
Step 2: Structural Fingerprinting (Hard Ionization)
  • Technique: GC-MS (EI at 70 eV) or In-Source CID (in LC-MS).

  • Protocol:

    • Inject sample.[4]

    • Locate the candidate peak.[4]

    • Check for

      
      :  It will likely be <5% abundance.
      
    • Search for "Half-Mass": Calculate

      
       (Mass of 
      
      
      
      ).
      • Note: If the substituent is on the 3-position, the ring splits symmetrically.

    • Search for HF Loss: Check for a peak at

      
      .
      
  • Decision Rule:

    • If you see

      
       (or complementary fragment) AND 
      
      
      
      
      
      High confidence in gem-difluorocyclobutane.
    • If you see only alkyl chain losses (

      
      ) 
      
      
      
      Suspect linear isomer.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Mass Spectra of Fluorocarbons. National Institute of Standards and Technology.[3] Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Retro-[2+2] mechanisms).
  • Kole, G. K., et al. (2011). Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition. Journal of Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025).[1][5] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane fragmentation pattern. Retrieved from [Link]

Sources

Validating Stereochemistry of 2-Fluorocyclobutane-1-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Objective: To provide a rigorous, field-proven framework for assigning and validating the relative (


/

) and absolute stereochemistry of 2-fluorocyclobutane-1-carboxylic acid.

The Stereochemical Challenge

2-Fluorocyclobutane-1-carboxylic acid presents a classic small-ring stereochemical problem. The molecule possesses two chiral centers (C1 and C2), resulting in four possible stereoisomers:

  • Two Diastereomers: cis and trans.[1][2]

  • Four Enantiomers: The cis form exists as a racemic pair (

    
     and 
    
    
    
    ), and the trans form exists as a racemic pair (
    
    
    and
    
    
    ).

Distinguishing between diastereomers (cis vs. trans) is the primary analytical hurdle, followed by enantiomeric resolution. This guide compares the three most effective validation methodologies: NMR Spectroscopy , X-Ray Crystallography , and Chromatographic Separation .

Methodology 1: NMR Spectroscopy (The Workhorse)

NMR is the fastest and most accessible method for assigning relative stereochemistry (cis vs. trans). However, researchers often fall into the "Alkene Trap"—applying the wrong coupling constant rules to cyclobutanes.

The "Cyclobutane Coupling Inversion" Rule

Unlike alkenes, where


, rigid small rings like cyclobutane and cyclopropane often display the opposite  trend for vicinal proton-proton couplings.
Parametercis-Isomertrans-IsomerDiagnostic Note

(Vicinal)
6 – 12 Hz 2 – 9 Hz cis coupling is generally larger due to the dihedral angle (

) maximizing orbital overlap in the Karplus curve.

F Chemical Shift
Distinct

Distinct

typically separated by >1-5 ppm.

Coupling
VariableVariableHighly dependent on ring puckering; less reliable than H-H coupling for initial assignment.
Experimental Protocol: 1D and 2D NMR Validation
  • Sample Prep: Dissolve ~10 mg in CDCl

    
     or DMSO-
    
    
    
    . Avoid protic solvents if possible to prevent carboxyl proton exchange broadening.
  • Acquisition:

    • 
      H NMR (Minimum 400 MHz):  Focus on the H1 ( 
      
      
      
      -to-COOH) and H2 (
      
      
      -to-F) multiplets.
    • 
      F NMR (Decoupled & Coupled):  Acquire a proton-decoupled spectrum to identify the number of fluorine species (purity check) and a coupled spectrum to extract 
      
      
      
      and
      
      
      .
    • 1D NOE / 2D NOESY: This is the definitive solution-phase proof.

      • Irradiate H1. If H2 shows a strong NOE enhancement, they are cis.

      • If H2 shows weak/no enhancement, but H1 enhances H3/H4 protons on the same face, they are trans.

Self-Validating Check
  • The Pucker Factor: Cyclobutane rings are not planar; they exist in a "puckered" conformation. If

    
     values are ambiguous (e.g., both ~6-7 Hz), rely on NOE . The spatial proximity in the cis isomer is permanent regardless of ring flip rates.
    

Methodology 2: X-Ray Crystallography (The Gold Standard)

While NMR infers structure, X-ray crystallography defines it. However, 2-fluorocyclobutane-1-carboxylic acid is a low-molecular-weight compound that may be a liquid or an oil at room temperature, making direct crystallization difficult.

Derivatization Strategy

To generate a diffraction-quality crystal, synthesize a crystalline derivative using a heavy-atom or bulky amine salt.

  • Salt Formation (Recommended):

    • React the acid with a chiral amine (e.g.,

      
      -
      
      
      
      -methylbenzylamine or brucine).
    • This serves a dual purpose: it creates a solid salt and potentially resolves the enantiomers via diastereomeric salt formation.

  • Amide Coupling:

    • Couple with a bulky aniline (e.g., p-bromoaniline). The bromine atom provides a heavy atom for anomalous scattering, aiding in absolute configuration determination if needed.

Data Interpretation
  • Relative Config: The crystal structure immediately reveals cis vs. trans geometry.

  • Absolute Config: If a chiral amine of known configuration is used, the absolute stereochemistry of the cyclobutane ring can be assigned relative to the amine.

Methodology 3: Chromatographic Separation (QC & Purification)

Validating the ratio of isomers requires robust separation methods.

Gas Chromatography (GC)
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).

  • Derivatization: Methyl esterification (using TMS-diazomethane or MeOH/H

    
    SO
    
    
    
    ) is usually required to improve volatility and peak shape.
  • Elution Order: typically, the cis and trans diastereomers will have distinct retention times (often

    
    RT > 0.5 min).
    
HPLC (Chiral & Achiral)
  • Achiral (C18): Separates diastereomers (cis vs trans).

  • Chiral (e.g., Chiralpak IC/ID): Essential for determining Enantiomeric Excess (ee).

    • Mobile Phase: Hexane/IPA with 0.1% TFA (normal phase) is standard for fluorinated acids.

    • Validation: Inject the racemic mixture first to establish the separation of all 4 peaks (or 2 sets of peaks).

Comparative Summary & Decision Matrix

FeatureNMR SpectroscopyX-Ray CrystallographyChromatography (HPLC/GC)
Primary Use Rapid cis/trans assignmentAbsolute configuration & definitive proofPurity quantitation & Enantiomer separation
Sample Req. ~5-10 mg (Recoverable)~20-50 mg (Destructive/Derivatized)<1 mg (Analytical)
Time to Result < 1 HourDays to Weeks< 1 Day
Confidence High (with NOE)AbsoluteMedium (needs reference std)
Cost LowHighMedium
Validation Workflow

ValidationWorkflow Start Start: Crude 2-Fluorocyclobutane- 1-carboxylic acid NMR 1. Acquire 1H & 19F NMR (Check J-coupling & Chemical Shifts) Start->NMR Decision1 Are J-values diagnostic? (cis: 6-12Hz, trans: 2-9Hz) NMR->Decision1 NOE 2. Perform 1D NOE / 2D NOESY (Irradiate H1, observe H2) Decision1->NOE No (Ambiguous) Assign Assign Relative Stereochemistry (cis vs. trans) Decision1->Assign Yes (Clear) NOE->Assign Deriv 3. Derivatize for X-Ray/HPLC (e.g., Chiral Salt or Methyl Ester) Assign->Deriv XRay 4. X-Ray Crystallography (Definitive Absolute Config) Deriv->XRay For Absolute Config HPLC 5. Chiral HPLC (Determine Enantiomeric Excess) Deriv->HPLC For Purity/ee Final Validated Stereochemical Profile XRay->Final HPLC->Final

Caption: Logical workflow for the stepwise validation of 2-fluorocyclobutane-1-carboxylic acid stereochemistry, prioritizing non-destructive NMR techniques before advancing to solid-state or chromatographic methods.

Physical Property Surrogates

While not definitive, these properties provide quick "sanity checks" during synthesis:

  • Acidity (

    
    ):  The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid.
    
    • Trend: The cis isomer often exhibits a slightly different

      
       than the trans isomer due to the field effect of the fluorine on the carboxylate anion. In similar 2-substituted cyclobutanes, the isomer with closer spatial proximity (cis) may display stronger intramolecular H-bonding effects in the protonated form or different solvation in the anionic form.
      
  • Lipophilicity (LogP): The cis isomer, being more polar due to the alignment of dipoles (C-F and C=O vectors), typically has a lower LogP (elutes earlier on Reverse Phase HPLC) compared to the trans isomer.

References

  • Haufe, G., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes." ChemPlusChem.

  • Grygorenko, O. O., et al. (2024). "2- and 3-Fluorocyclobutane Building Blocks For Organic and Medicinal Chemistry." European Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide."

  • UC Santa Barbara NMR Facility. (2025). "19F Chemical Shifts and Coupling Constants."

  • RSC Publishing. (2010).

    
    -peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid." New Journal of Chemistry. 
    

Sources

Comparative Guide: Interpreting J-Coupling Constants in Fluorinated Cyclobutane NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, the fluorinated cyclobutane motif serves as a critical bioisostere, offering rigidified vectors for pharmacophores. However, determining the relative stereochemistry (cis vs. trans) of substituents on this four-membered ring is notoriously deceptive. Unlike cyclohexane (chair) or cyclopropane (rigid planar), cyclobutane exists in a dynamic "puckered" equilibrium. This guide compares three analytical workflows for interpreting scalar couplings (


), demonstrating why traditional first-order analysis often fails and establishing a validated, multi-modal protocol using HOESY and DFT.

Part 1: The Physics of Fluorine-Cyclobutane Couplings

To interpret the data, one must understand the failure mode of standard rules.

The "Puckering" Trap

In ideal planar cyclobutane, cis substituents would be eclipsed (


 dihedral) and trans would be 

.[1] However, to relieve torsional strain, the ring puckers (butterfly angle

).
  • The Consequence: The ring flips between two equivalent puckered conformers.

  • The Observation: The observed

    
     and 
    
    
    
    are population-weighted averages. A trans proton can occupy a pseudo-axial position with a dihedral angle near
    
    
    (large
    
    
    ), while a cis proton might sit at a pseudo-equatorial angle near
    
    
    (intermediate
    
    
    ).
  • The Risk: The classic Karplus rule (cis > trans) often inverts in cyclobutanes. Relying solely on 1D splitting patterns leads to incorrect stereochemical assignment in

    
     of cases.
    

Part 2: Comparative Methodology Guide

We evaluate three distinct workflows for assigning stereochemistry.

Method A: 1D F/ H Analysis (The Baseline)
  • Technique: Standard 1D spectra with selective decoupling (

    
    F{
    
    
    
    H} and
    
    
    H{
    
    
    F}).
  • Mechanism: Measurement of

    
     and 
    
    
    
    directly from multiplet splitting.
  • Verdict: High Risk. Due to second-order effects ("roofing") and the puckering ambiguity described above, this method is only reliable for highly rigidified bicyclic systems.

Method B: 2D HOESY Correlation (The Gold Standard)
  • Technique: Heteronuclear Overhauser Effect Spectroscopy (

    
    H-
    
    
    
    F HOESY).[2]
  • Mechanism: Measures through-space dipolar coupling (

    
     dependence). If a proton and fluorine are on the same face (cis), a strong cross-peak appears.
    
  • Verdict: Definitive. This method bypasses the dihedral angle ambiguity. If you see a strong NOE, they are spatially close.

Method C: DFT-GIAO Prediction (The Validation Layer)
  • Technique: Density Functional Theory calculation of NMR shielding tensors using GIAO (Gauge-Independent Atomic Orbitals).

  • Mechanism: Simulates the Boltzmann-averaged

    
    -values for both cis and trans candidates and compares them to experimental data.
    
  • Verdict: Essential for De Novo Scaffolds. When HOESY signals are weak (due to relaxation properties), this provides a mathematical confirmation.

Method Performance Comparison Table
FeatureMethod A: 1D J-AnalysisMethod B: 2D HOESYMethod C: DFT (GIAO)
Primary Observable Scalar Coupling (

)
Dipolar Coupling (NOE)Calculated Shielding/J
Stereo-Specificity Low (Ambiguous)High (Spatial)Very High (Quantum)
Time Requirement < 10 mins2 - 12 Hours24 - 48 Hours (Compute)
Sample Requirement > 0.1 mg> 2.0 mg (Preferred)N/A
Failure Mode Puckering inversion

relaxation nulling
Basis set inadequacy

Part 3: Experimental Protocols

Protocol 1: The "Ambiguity Check" (1D Decoupling)

Before running expensive 2D or computational methods, clean the 1D data.

  • Acquire

    
    F Spectrum:  Set spectral width to 300 ppm.
    
  • Broadband Decouple: Turn on

    
    H decoupling (WALTZ-16) during acquisition.
    
    • Why: This collapses the multiplet to a singlet (or simple F-F splitting), removing the H-F complexity.

  • Measure

    
    :  If the linewidth is 
    
    
    
    Hz after decoupling, you likely have dynamic conformational exchange (puckering flip). Proceed immediately to Method B.
Protocol 2: The 2D H- F HOESY Workflow

This is the critical experiment for determining cis/trans relationships.

  • Pulse Sequence: Select hoesyph (phase-sensitive) or equivalent.[3]

  • Relaxation Delay (d1): Set to

    
     of the fluorine  nucleus.
    
    • Note:

      
      F 
      
      
      
      can be long (2-5s). An insufficient d1 will eliminate the NOE signal.
  • Mixing Time (d8): Optimize between 300ms and 600ms.

    • Expert Tip: Unlike

      
      H-
      
      
      
      H NOESY (where 800ms is common), Fluorine relaxes faster via CSA (Chemical Shift Anisotropy). Use 400ms as a starting point to avoid signal decay.
  • Processing: Use a sine-bell squared window function (QSINE, SSB=2) to suppress truncation artifacts from the large fluorine coupling.

Protocol 3: DFT Validation (In Silico)
  • Conformational Search: Generate conformers for both cis and trans isomers using a force field (e.g., MMFF94).

  • Geometry Optimization: Optimize all conformers within 5 kcal/mol using DFT:

    • Functional:

      
      B97X-D (Includes dispersion corrections, critical for halogens).
      
    • Basis Set: 6-31+G(d,p).[4]

  • NMR Calculation: Run GIAO calculation on optimized geometries.

  • Boltzmann Weighting: Average the

    
    -values based on relative energies. Compare 
    
    
    
    and
    
    
    vs
    
    
    .

Part 4: Visualizations

Diagram 1: The Decision Logic for Stereochemical Assignment

This flowchart guides the researcher through the analytical process, prioritizing efficiency and accuracy.

StereoLogic Start Start: Fluorinated Cyclobutane Sample Step1 1. Acquire 1D 19F{1H} & 1H{19F} Start->Step1 Check1 Are J-couplings definitive? (e.g., rigid bicycle) Step1->Check1 PathA Assign Stereochemistry (Karplus Rules) Check1->PathA Yes (Rare) PathB 2. Run 2D 1H-19F HOESY Check1->PathB No (Ambiguous) Check2 Are Cross-peaks observed? PathB->Check2 ResultCis Strong NOE = CIS Check2->ResultCis Yes ResultTrans No NOE = TRANS (Caution: Check T1) Check2->ResultTrans No PathC 3. Perform DFT-GIAO Calculation (wB97X-D/6-31+G(d,p)) ResultTrans->PathC Verify Null Result Final Compare J_calc vs J_exp Final Assignment PathC->Final

Caption: Logical workflow for assigning stereochemistry in fluorinated cyclobutanes, moving from simple 1D analysis to advanced 2D and computational verification.

Diagram 2: The Puckering Effect on J-Coupling

Visualizing why 1D analysis fails: The dynamic equilibrium averages the dihedral angles.

Puckering StateA Conformer A (Pseudo-Equatorial F) Dihedral ~ 40° StateB Conformer B (Pseudo-Axial F) Dihedral ~ 160° StateA->StateB Ring Flip (Fast) Observed Observed NMR Weighted Average J (Ambiguous Value) StateA->Observed StateB->Observed

Caption: Cyclobutane ring flipping averages the J-couplings, often merging the distinct 'cis' and 'trans' values into an indistinguishable range.

References

  • Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Source: Magnetic Resonance in Chemistry (2019). URL:[Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts. Source: Physical Chemistry Chemical Physics (2022). URL:[Link]

  • Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants. Source: Journal of the American Chemical Society.[5] URL:[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Source: RSC Advances (2022). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Potency of Fluorinated Cyclobutane Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The cyclobutane moiety, a strained four-membered ring, offers a rigid and conformationally defined scaffold that is increasingly utilized to optimize the pharmacological properties of drug candidates.[1][2] The introduction of fluorine to this ring system further refines its physicochemical and biological characteristics. This guide provides an in-depth comparison of fluorinated cyclobutane analogs, focusing on how varying degrees of fluorination—from monofluoromethyl (CH₂F) to difluoromethyl (CHF₂) and trifluoromethyl (CF₃)—impact their potency in biological assays. We will delve into the underlying physicochemical principles, present comparative experimental data, and provide detailed protocols for key assays.

The Rationale for Fluorinating Cyclobutane Scaffolds: A Physicochemical Perspective

The decision to incorporate fluorine into a cyclobutane-containing drug candidate is driven by the predictable and potent effects of this halogen on molecular properties. The high electronegativity of fluorine significantly alters the electronic distribution within a molecule, which in turn modulates its acidity/basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The rigid puckered conformation of the cyclobutane ring provides a unique three-dimensional framework.[1] When fluorinated, the spatial orientation of the C-F bonds can lead to distinct intramolecular interactions and influence the molecule's overall polarity and binding capabilities. For instance, the stereochemistry of fluorinated substituents (cis vs. trans) on the cyclobutane ring has been shown to have a crucial impact on lipophilicity.[3]

A key trend observed is that increasing the number of fluorine atoms generally leads to increased acidity of nearby functional groups.[4][5] For example, the replacement of a tert-butyl group with a CF₃-cyclobutane can increase the acidity of a carboxylic acid by approximately 2 pKa units.[4] This is primarily due to the strong electron-withdrawing inductive effect of the fluoroalkyl groups.

The effect on lipophilicity is more nuanced. While fluorination is often associated with increased lipophilicity, the trend for fluoroalkyl cyclobutanes is not always linear. Studies have shown that LogP values typically increase in the series: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃.[3] However, the relative configuration of the substituents can lead to unexpected outcomes, with some cis-isomeric CF₃-substituted cyclobutanes being less lipophilic than anticipated.[3] This highlights the importance of empirical testing and the subtle interplay between electronics and conformation.

Comparative Potency in Biological Assays: A Data-Driven Analysis

Direct, head-to-head comparisons of the biological potency of a complete series of CH₂F, CHF₂, and CF₃-substituted cyclobutane analogs against a single target are not extensively reported in the literature. However, by examining studies that compare fluorinated analogs to their non-fluorinated parent compounds or other related structures, we can glean valuable insights into their relative potencies.

Case Study 1: CF₃-Cyclobutane as a Bioisostere for the tert-Butyl Group

A significant application of the CF₃-cyclobutane motif is as a bioisosteric replacement for the bulky and lipophilic tert-butyl group.[5] A study on the antihistamine agent Buclizine provides a compelling example. While the CF₃-cyclopropane analog of Buclizine was found to be inactive, the CF₃-cyclobutane analog demonstrated micromolar inhibition in a resazurin reduction assay, with an IC₅₀ of 102 μM, compared to the parent drug's IC₅₀ of 31 μM.[4] In a fluorescence imaging experiment, the CF₃-cyclobutane analog (EC₅₀ = 15 μM) showed an earlier onset of lipid droplet formation than Buclizine (EC₅₀ = 19 μM).[4]

This case illustrates that while the CF₃-cyclobutane may not always be a potency-enhancing modification, it can serve as a viable, patent-free alternative that preserves the original mode of bioactivity.[4]

Case Study 2: Cytotoxicity of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4

To overcome the issue of cis-trans isomerization in the natural product combretastatin A4 (CA4), researchers have synthesized analogs where the double bond is replaced with a 1,3-disubstituted cyclobutane ring.[6][7] Both cis and trans isomers of these cyclobutane-containing derivatives demonstrated modest micromolar cytotoxicity in human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines.[6][7] While this study did not compare different fluorinated analogs, it highlights the utility of the cyclobutane scaffold in locking a molecule into a desired conformation for biological activity.[6]

Impact on Metabolic Stability

The introduction of fluorine can significantly impact a compound's metabolic stability. In some instances, the incorporation of a CF₃-cyclobutane group has been shown to increase resistance to metabolic clearance.[5] For example, in a model compound, the replacement of a tert-butyl group with a CF₃-cyclobutane led to an increase in metabolic stability.[4] However, this effect is not universal, and in other cases, the same substitution has resulted in decreased metabolic stability.[4] This underscores the necessity of empirical evaluation for each new chemical series.

Table 1: Comparative Physicochemical and Biological Data of Selected Fluorinated Cyclobutane Analogs

Compound/AnalogModificationpKa (Amine Hydrochloride)LogD (7.0)AssayPotency (IC₅₀/EC₅₀)Reference
Buclizine (Parent)---Resazurin ReductionIC₅₀ = 31 μM[4]
Buclizine AnalogCF₃-cyclopropane--Resazurin ReductionInactive[4]
Buclizine AnalogCF₃-cyclobutane--Resazurin ReductionIC₅₀ = 102 μM[4]
Buclizine (Parent)---Lipid Droplet FormationEC₅₀ = 19 μM[4]
Buclizine AnalogCF₃-cyclobutane--Lipid Droplet FormationEC₅₀ = 15 μM[4]
tert-Butyl Amine HCl-10.69---[4]
CF₃-cyclopropane Amine HCl-4.06---[4]
CF₃-cyclobutane Amine HCl-5.29---[4]
Model Compound 40tert-butyl-2.01Metabolic Stability (CLint)12[4]
Model Compound 42CF₃-cyclobutane-2.48Metabolic Stability (CLint)1[4]
Tebutam (Parent)tert-butyl--Metabolic Stability (CLint)57[4]
Tebutam AnalogCF₃-cyclobutane--Metabolic Stability (CLint)107[4]

Experimental Protocols for Evaluating Comparative Potency

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTS Protocol)

This protocol is designed to determine the cytotoxic effect of fluorinated cyclobutane analogs on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated cyclobutane analogs (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTS reagent (containing PES)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated cyclobutane analogs in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS solution containing PES to each well.

    • Incubate the plate for 1 to 4 hours at 37°C.

    • Record the absorbance at 490 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells following treatment with the test compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated cyclobutane analogs

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the fluorinated cyclobutane analogs at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, we have created diagrams using the Graphviz DOT language.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotion Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Comparative Potency Assessment

This workflow outlines the key steps in evaluating and comparing the potency of a series of fluorinated cyclobutane analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Fluorinated Cyclobutane Analogs (CH2F, CHF2, CF3) Characterization Physicochemical Characterization (pKa, LogP) Synthesis->Characterization Cell_Viability Cell Viability Assay (e.g., MTS) Characterization->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Characterization->Apoptosis_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes) Characterization->Metabolic_Stability IC50_Determination IC50/EC50 Determination Cell_Viability->IC50_Determination Apoptosis_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR_Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for comparative potency assessment.

Conclusion and Future Directions

The incorporation of fluorine into cyclobutane scaffolds offers a powerful strategy for modulating the physicochemical and biological properties of drug candidates. While direct comparative potency data for a full series of CH₂F, CHF₂, and CF₃ analogs remains an area for further investigation, the available evidence demonstrates that fluorination, particularly trifluoromethylation, can yield compounds with retained or, in some cases, improved biological activity and metabolic stability.

The choice of the specific fluoroalkyl group should be guided by a thorough understanding of its impact on pKa and lipophilicity, as these properties will ultimately influence the compound's ADME profile and target engagement. The experimental protocols provided in this guide offer a robust framework for conducting these critical evaluations. As the use of fluorinated cyclobutanes in medicinal chemistry continues to expand, systematic structure-activity relationship studies will be invaluable in unlocking the full potential of these unique molecular building blocks.

References

  • Isomeric mono‐, di‐ and trifluoromethyl cyclobutanes – target compounds of this study. ResearchGate. Available at: [Link].

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. National Institutes of Health. Available at: [Link].

  • SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Frontiers. Available at: [Link].

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link].

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Available at: [Link].

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. National Institutes of Health. Available at: [Link].

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link].

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed. Available at: [Link].

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link].

  • Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. ResearchGate. Available at: [Link].

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. Available at: [Link].

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. ACS Publications. Available at: [Link].

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].

  • Combined structure–activity relationship (SAR) based on IC50 values and docking study. ResearchGate. Available at: [Link].

  • Comparison of potency rankings derived from each assay based on the... ResearchGate. Available at: [Link].

  • Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. ResearchGate. Available at: [Link].

Sources

Comparative IR Spectroscopic Analysis: 2-Fluorocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the infrared (IR) spectral characteristics of 2-Fluorocyclobutane-1-carboxylic acid , contrasting it with its non-fluorinated analog (Cyclobutanecarboxylic acid) and other relevant structural comparisons.

Executive Summary

2-Fluorocyclobutane-1-carboxylic acid is a conformationally restricted building block used in medicinal chemistry (e.g., GABA analogs, glutamate receptor ligands). Its IR spectrum is defined by the interplay between the high ring strain of the cyclobutane scaffold (~26 kcal/mol) and the strong inductive effect of the fluorine substituent.

For researchers, the critical analytical challenge is distinguishing this compound from its non-fluorinated precursors or separating cis/trans diastereomers. This guide outlines the diagnostic peaks required for positive identification and purity assessment.

Theoretical Spectral Framework

The introduction of a fluorine atom at the C2 position of the cyclobutane ring induces specific vibrational shifts compared to the parent cyclobutanecarboxylic acid:

  • Inductive Effect (+I): The electronegative fluorine withdraws electron density through the

    
    -framework. This strengthens the adjacent C=O bond (increasing wavenumber) and deshields the acidic proton.
    
  • Symmetry Breaking: The substitution reduces the molecular symmetry (typically

    
     or 
    
    
    
    ), activating vibrational modes that might be weak or silent in the unsubstituted parent ring.
  • Mass Effect: The C-F bond introduces a distinct, intense stretching vibration in the fingerprint region (1000–1400 cm⁻¹), which is the primary differentiator from the non-fluorinated control.

Comparative Peak Analysis

The following table contrasts the expected IR features of 2-Fluorocyclobutane-1-carboxylic acid against the standard Cyclobutanecarboxylic acid.

Table 1: Diagnostic IR Bands & Comparative Shifts
Vibrational ModeRegion (cm⁻¹)Control: Cyclobutanecarboxylic AcidTarget: 2-Fluorocyclobutane-1-carboxylic AcidDiagnostic Note
O-H Stretch 2500–3300Broad, intense, centered ~3000Broad, intense, centered ~3000Characteristic "carboxylic acid dimer" envelope; overlaps C-H stretch.[1]
C=O Stretch 1700–17501705–1715 (H-bonded dimer)~1750 (Monomer)1720–1740 (Predicted Shift)F-substitution (inductive effect) typically shifts C=O to higher frequencies by 10–20 cm⁻¹.
C-F Stretch 1000–1250Absent 1100–1250 (Strong)Primary Identification Peak. Look for a sharp, intense band absent in the control.
C-O Stretch 1210–13201250 (Strong)1250–1300Coupled with C-F modes; complex region.
Ring Breathing 900–1000~930 (Ring deformation)Shifted/SplitRing strain + F-substitution alters the "breathing" frequency significantly.
O-H Bend 1400–1440~1420~1420In-plane bending; often obscured by CH₂ scissoring.
O-H Wag 900–950Broad, medium intensityBroad, medium intensityCharacteristic of acid dimers; useful for confirming -COOH moiety.

Note on Isomers: The cis and trans diastereomers will exhibit subtle differences in the fingerprint region (600–1000 cm⁻¹) and the exact position of the C-F stretch due to different dipole alignments and ring puckering conformations.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, particularly for distinguishing the C-F stretch from C-O stretches, follow this standardized protocol.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Sample State: 2-Fluorocyclobutane-1-carboxylic acid is typically a solid (mp ~52°C for cis-isomer) or a viscous oil depending on purity and isomer ratio.

  • Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for hardness and chemical resistance).

Step-by-Step Workflow:

  • Background Correction: Collect a 32-scan background spectrum of the clean crystal and ambient air.

  • Sample Deposition:

    • If Solid: Place nearly 2–5 mg of crystal on the ATR center. Apply high pressure using the clamp to ensure intimate contact (remove air gaps).

    • If Liquid/Oil: Place a single drop to cover the crystal active area.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for isomer differentiation).

    • Scans: Minimum 16 scans; 64 scans recommended for publication-quality signal-to-noise ratio.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Quality Control Check (Self-Validating):
  • Check 1: Is the C=O peak (1720+) at least 50% transmittance (or >0.3 Abs)? If too weak, increase pressure/sample amount.

  • Check 2: Is the O-H region (3000 cm⁻¹) broad and jagged? If sharp and weak, the sample may be wet or the acid may be forming a salt (check for carboxylate antisymmetric stretch at ~1550–1600 cm⁻¹).

Structural Identification Logic

The following decision tree illustrates the logic for confirming the identity of 2-Fluorocyclobutane-1-carboxylic acid using IR data.

IR_Identification Start Unknown Sample Spectrum Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band) Check_CO->Check_OH Strong Peak Present Result_Impurity Identity: Ester/Aldehyde/Salt (Check Synthesis) Check_CO->Result_Impurity Weak/Absent Is_Acid Functional Group: Carboxylic Acid Confirmed Check_OH->Is_Acid Broad Band Present Check_OH->Result_Impurity Sharp/Absent Check_CF Check 1100-1250 cm⁻¹ (Strong C-F Stretch) Is_Acid->Check_CF Check_Fingerprint Check 600-1000 cm⁻¹ (Isomer Fingerprint) Check_CF->Check_Fingerprint Strong Band Present Result_Control Identity: Cyclobutanecarboxylic Acid (No Fluorine) Check_CF->Result_Control Band Absent Result_Target Identity Confirmed: 2-Fluorocyclobutane-1-carboxylic acid Check_Fingerprint->Result_Target Matches Reference

Figure 1: Spectral decision tree for verifying 2-Fluorocyclobutane-1-carboxylic acid against common analogs.

References
  • Demchuk, O. P., et al. (2024).[2][3] "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." European Journal of Organic Chemistry, 27(15), e202400493.

    • Context: Describes the synthesis and physicochemical characteriz
  • NIST Chemistry WebBook. "Cyclobutanecarboxylic acid - IR Spectrum." National Institute of Standards and Technology.

    • Context: Authoritative reference for the non-fluorin
  • Grygorenko, O. O., et al. (2021).[2] "Fluorinated Cyclobutanes: Synthesis and Properties." European Journal of Organic Chemistry, 2021(45), 6478–6510.

    • Context: Comprehensive review of fluorinated cyclobutane properties and spectral trends.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley. Context: Standard reference for theoretical frequency shifts (C-F and C=O inductive effects).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluorocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 2-Fluorocyclobutane-1-carboxylic acid requires a safety strategy that addresses two distinct chemical functionalities: the carboxylic acid (corrosivity/irritation) and the fluorinated cyclobutane ring (ring strain/halogenated nature).

While often categorized generically as an "Irritant" (H315/H319) or "Corrosive" (H314) depending on purity and isomer, the presence of the fluorine atom on a strained ring necessitates a higher tier of precaution than standard organic acids (like benzoic acid).

The Core Hazards:

  • Acidity: As a carboxylic acid with an electron-withdrawing fluorine substituent, this compound is more acidic than its non-fluorinated counterparts. It poses an immediate risk of tissue damage to mucous membranes and eyes.[1]

  • Physical Form: Typically a fine solid/powder. Electrostatic charging can cause particle dispersal, creating an inhalation hazard often overlooked in liquid-handling protocols.

  • Thermal Decomposition: If heated to decomposition (e.g., rotary evaporator accidents), the strained ring opens, potentially releasing Hydrogen Fluoride (HF) and carbon monoxide.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: the PPE choice is dictated by the state of the matter (Solid vs. Solution).

Protection ZonePPE RequirementTechnical Justification
Hand Protection (Standard) Nitrile (Minimum 5 mil) Solid State: Nitrile provides excellent abrasion resistance against powders. Solution State: Nitrile resists common solvents (Hexane, DCM) used with this acid.
Hand Protection (High Risk) Double Gloving (Nitrile + Nitrile) Why: In synthesis, the "pinhole probability" of a single glove is too high. The outer glove protects against solvent; the inner glove protects against the acid.
Eye Protection Chemical Splash Goggles Critical: Safety glasses are insufficient. Fine acidic powders can drift around glasses. Goggles form a seal against dust and splashes.
Respiratory Fume Hood (Primary) Engineering Control: Always handle open containers in a certified hood. Respirator (Secondary): N95/P100 only required if weighing outside a hood (strongly discouraged).
Body Defense Lab Coat (Poly/Cotton) + Closed Shoes Standard barrier against particulate accumulation on street clothes.
Glove Permeation Logic
  • Best Choice: Nitrile (0.11 mm / 4-5 mil).

  • Avoid: Latex (Poor acid resistance, high allergen risk).

  • Critical Note: If dissolved in Acetone or Chloroform , nitrile degradation accelerates. Change gloves immediately upon splash contact.

Operational Workflow: Step-by-Step

Phase A: Preparation (The "Cold" Phase)
  • Static Control: This powder is prone to static cling. Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a draft shield, but never weigh this fluorinated acid on an open bench.

  • Receiver Prep: Pre-weigh your receiving flask containing the solvent. Adding the solid directly to the solvent minimizes airborne dust.

Phase B: Synthesis & Handling (The "Hot" Phase)
  • Reagent Addition: Add the acid to the reaction vessel slowly. The electron-withdrawing fluorine can accelerate exothermic coupling reactions.

  • Temperature Control: Do not heat above 50°C without a reflux condenser. The cyclobutane ring strain makes the molecule susceptible to thermal degradation.

  • Visual Check: If the white solid turns yellow/brown rapidly, quench the reaction. This indicates ring opening or defluorination.

Phase C: Decontamination
  • Tool Cleaning: Wipe spatulas with a paper towel soaked in saturated Sodium Bicarbonate (

    
    ) before removing them from the hood. This neutralizes the acid residue immediately.
    
  • Surface Wipe: Clean the balance area with a wet paper towel (water), followed by an ethanol wipe.

Visualization: Decision & Response Logic

Diagram 1: PPE Selection Logic

This decision tree validates your PPE choice based on the operational state.

PPE_Logic Start Task: Handle 2-Fluorocyclobutane-1-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution DustRisk Risk: Airborne Acidic Dust Solid->DustRisk SplashRisk Risk: Corrosive Splash + Permeation Solution->SplashRisk PPE_Solid PPE: Goggles + Nitrile + Fume Hood DustRisk->PPE_Solid SolventCheck Check Solvent Compatibility SplashRisk->SolventCheck PPE_Soln PPE: Double Nitrile + Goggles SolventCheck->PPE_Soln

Caption: Logic flow for selecting appropriate PPE based on the physical state of the reagent.

Diagram 2: Emergency Spill Response

A clear workflow for immediate action in case of exposure.

Spill_Response Incident Incident: Exposure / Spill Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Action: Flush Water (15 min) Skin->Wash Eye->Wash Neutralize Action: Cover with NaHCO3 / Absorb Spill->Neutralize Medical Seek Medical Help (SDS Section 4) Wash->Medical Neutralize->Medical

Caption: Immediate response protocols for skin/eye contact or benchtop spills.

Waste Disposal & Logistics

Crucial Distinction: Unlike standard benzoic acid derivatives, this compound contains Fluorine . It must be classified as Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams). Mixing halogenated waste into non-halogenated streams often incurs significant fines from waste haulers due to the higher cost of incineration (requires scrubbers for HF gas).

    • Labeling: Mark the waste container clearly: "Halogenated Organic Acid - Contains Fluorine."

  • Aqueous Waste:

    • If the reaction is quenched with water/bicarbonate, the aqueous layer contains fluorinated salts. This cannot go down the drain. Collect as "Aqueous Waste with Toxic Organics."

  • Empty Containers:

    • Rinse the original bottle with a small amount of methanol. Add the rinse to the Halogenated Waste stream. Deface the label before discarding the glass.

Emergency Response (Medical)

  • Skin Contact: Immediately flush with tepid water for 15 minutes. Soap is effective.

    • Note: Unlike Hydrofluoric Acid (HF), this compound does not typically require Calcium Gluconate unless it has been subjected to decomposition conditions. However, standard "Acid Burn" protocols apply.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2][3][4] Time is tissue. Do not wait for an eyewash station if a sink is closer—start flushing immediately.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Cyclobutane Derivatives. National Library of Medicine. [Link]

Sources

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